molecular formula C7H10N2O2 B8053300 Ethyl 1-amino-1H-pyrrole-3-carboxylate

Ethyl 1-amino-1H-pyrrole-3-carboxylate

Cat. No.: B8053300
M. Wt: 154.17 g/mol
InChI Key: VBGYWFSEXIYBFX-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-3-carboxylate (CAS 941693-95-4) is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis, primarily used as a key intermediate for constructing complex molecules. Its structure, featuring both an amino group and a carboxylate ester on the pyrrole ring, makes it a valuable building block for developing novel therapeutic agents. The pyrrole heterocycle is a common structural element in many natural products and approved drugs, known for its ability to interact with various biological targets and for favorable physicochemical properties such as lipophilicity, which aids in membrane penetration and absorption . In scientific research, this compound finds significant application in the design and synthesis of new compounds with potential biological activity. Specifically, pyrrole derivatives are extensively investigated for their antibacterial properties , offering a promising path for addressing the growing challenge of antibacterial resistance . Research into novel pyrrole-based compounds has identified them as potential inhibitors of essential bacterial enzymes, such as the ClpP1P2 protease in Mycobacterium tuberculosis , validating this scaffold as a source of anti-tubercular agents . Beyond antimicrobial applications, the pyrrole core is also a fundamental structure in the development of potential anticancer and anti-inflammatory agents, acting through mechanisms such as enzyme inhibition or interaction with specific receptor sites . This product is provided with a purity of 95% and should be stored at room temperature. It is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Handling should be performed by trained professionals in a well-ventilated area, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminopyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYWFSEXIYBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Heterocyclic Scaffolds: A Technical Guide on Ethyl 2-amino-1H-pyrrole-3-carboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4) is a highly versatile, electron-rich heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Featuring a unique substitution pattern—a primary amine at the C2 position and an ethyl ester at the C3 position—this molecule is uniquely primed for the synthesis of complex fused ring systems. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and step-by-step synthetic applications, particularly focusing on its critical role in developing targeted protein degraders (PROTACs) and selective enzyme inhibitors.

Part 1: Physicochemical Profiling & Structural Dynamics

The chemical behavior of Ethyl 2-amino-1H-pyrrole-3-carboxylate is dictated by a distinct "push-pull" electronic configuration. The pyrrole ring is inherently electron-rich. The C2-amino group acts as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the ring, particularly at the C5 position and the exocyclic nitrogen. Conversely, the C3-carboxylate functions as an electron-withdrawing group (EWG). This ester moiety stabilizes the otherwise highly reactive 2-aminopyrrole system via resonance and intramolecular hydrogen bonding with the adjacent amine.

This thermodynamic stabilization is the primary causality behind its viability as a bench-stable solid reagent, preventing the rapid oxidative degradation typically seen in unfunctionalized aminopyrroles.

Quantitative Property Matrix

The following table summarizes the fundamental physicochemical properties critical for formulation, solvent selection, and pharmacokinetic modeling[1].

PropertyValueAnalytical Source / Method
CAS Number 108290-86-4PubChem Database
Molecular Formula C7H10N2O2PubChem Database
Molecular Weight 154.17 g/mol Computed by PubChem 2.2
XLogP3 (Partition Coefficient) 1.1Computed by XLogP3 3.0
Water Solubility 1.50 × 10⁻² to 3.52 × 10⁻² mol/LEPA CompTox (Predicted/Exp)
pKa (Acidic Apparent) 14.5EPA CompTox
pKa (Basic Apparent) 2.62EPA CompTox
Melting Point ~120 °CEPA CompTox (Predicted)
Boiling Point 286 °C – 310 °CEPA CompTox (Predicted)
Topological Polar Surface Area 68.1 ŲPubChem Database

Part 2: Synthetic Methodologies & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on exploiting the inherent electronic biases of the starting materials. The protocols below detail both the downstream functionalization of this building block and the causality behind the chosen reaction conditions.

Protocol A: Synthesis of Fused Pyrrolo-Pyrimidines via Cyclocondensation

Fused pyrrolo-pyrimidine systems are essential scaffolds for kinase inhibitors. The reaction of Ethyl 2-amino-1H-pyrrole-3-carboxylate with


-unsaturated ketones (enones) yields these condensed heterocycles[2].

Mechanistic Causality: Acetic acid is selected as the solvent because it acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the enone, enhancing its electrophilicity for the initial Michael addition by the C2-amine. Furthermore, the acidic environment facilitates the subsequent elimination of methanol and water during the final ring closure, driving the reaction thermodynamically toward the aromatized bicyclic system.

Step-by-Step Methodology:

  • Initiation: In a dry, argon-purged reaction vessel, dissolve Ethyl 2-amino-1H-pyrrole-3-carboxylate (500 mg, 3.24 mmol) and (E)-4-methoxybut-3-en-2-one (324 mg, 3.24 mmol) in glacial acetic acid (5.0 mL).

  • Thermal Activation: Heat the reaction mixture to 100 °C and maintain stirring for 12 hours. Monitor the consumption of the starting material via TLC (Petroleum Ether:Ethyl Acetate, 2:1).

  • Workup: Upon completion, cool the mixture to ambient temperature. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

  • Purification: Load the crude residue onto a silica gel column (SiO₂). Elute using a gradient of petroleum ether/ethyl acetate (from 3:1 to 1:1) to isolate the target fused pyrrolo-pyrimidine.

  • Validation: Verify the product via ¹H NMR, ensuring the disappearance of the primary amine protons and the emergence of the newly formed pyrimidine ring protons.

Protocol B: Reductive Amination for N-Alkylated Derivatives

For the development of Myeloperoxidase (MPO) inhibitors, functionalizing the C2-amine without triggering ring cyclization is required[3].

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It selectively reduces the transient iminium ion intermediate formed between the pyrrole amine and the target aldehyde, without reducing the unreacted aldehyde or the sensitive C3-ethyl ester.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the target aldehyde (e.g., a substituted benzaldehyde, 1.96 mmol) in 1,2-dichloroethane (DCE, 30 mL), add Ethyl 2-amino-1H-pyrrole-3-carboxylate hydrochloride (411 mg, 2.15 mmol) and glacial acetic acid (118 mg, 1.96 mmol).

  • Reduction: Introduce NaBH(OAc)₃ (1.25 g, 5.90 mmol) portion-wise to the mixture. Stir the suspension continuously for 15 hours at 20 °C.

  • Quenching & Extraction: Dilute the reaction with dichloromethane (DCM, 30 mL). Wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous sodium chloride (brine, 30 mL) to remove inorganic salts and residual acid.

  • Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the N-alkylated product.

SynthesisWorkflow A Precursors (Chloroacetaldehyde + Ethyl Cyanoacetate) B Ethyl 2-amino-1H- pyrrole-3-carboxylate (Core Scaffold) A->B NH4OAc, Cyclization C Condensation with Enones (AcOH, 100°C) B->C D Reductive Amination with Aldehydes (NaBH(OAc)3, 20°C) B->D E Fused Pyrrolo-Pyrimidines (IRAK Degraders) C->E Cyclocondensation F N-Alkylated Pyrroles (MPO Inhibitors) D->F Selective Reduction

Workflow illustrating the synthesis and downstream functionalization of the pyrrole core.

Part 3: Applications in Drug Development & Targeted Protein Degradation

The structural geometry of the pyrrole core makes it an exceptional ligand for complex biological targets.

Interleukin-1 Receptor-Associated Kinase (IRAK) Degraders

The Ubiquitin-Proteasome Pathway (UPP) is leveraged in modern pharmacology to induce selective protein degradation. Ethyl 2-amino-1H-pyrrole-3-carboxylate is utilized to synthesize the target-binding domain of bifunctional PROTAC molecules[2]. The resulting pyrrolo-pyrimidine scaffold exhibits high binding affinity for the ATP-binding pocket of IRAK kinases. When tethered via a chemical linker to an E3 ligase ligand (such as a cereblon or VHL binder), the molecule forces the spatial proximity of IRAK and the E3 ligase, triggering polyubiquitination and subsequent destruction of the disease-causing kinase.

Myeloperoxidase (MPO) Inhibition

In cardiovascular pathologies, MPO is a critical inflammatory mediator. Derivatives synthesized via reductive amination of the 2-amino group (as detailed in Protocol B) act as potent MPO inhibitors. The pyrrole core provides the necessary planar hydrophobicity to intercalate into the MPO active site, while the ester group acts as a hydrogen bond acceptor to anchor the molecule against surrounding amino acid residues[3].

PROTAC_Mechanism PROTAC Pyrrole-Derived Bifunctional Degrader Complex Ternary Complex Formation PROTAC->Complex Recruits IRAK Target Protein (IRAK Kinase) IRAK->Complex Binds E3 E3 Ubiquitin Ligase E3->Complex Binds Ub Polyubiquitination Cascade Complex->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Targets for

Mechanism of action for pyrrole-derived targeted protein degraders modulating IRAK kinases.

Part 4: Safety, Handling, and Analytical Validation

Hazard Profiling: According to GHS classifications, Ethyl 2-amino-1H-pyrrole-3-carboxylate is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

Handling Logistics: Due to the electron-rich nature of the pyrrole ring, the compound is susceptible to slow auto-oxidation if exposed to ambient light and moisture. It must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

Analytical Validation: To validate the integrity of the reagent before executing complex syntheses, ¹H NMR (in DMSO-d₆) should be performed. The spectrum must exhibit a broad singlet corresponding to the pyrrole NH (typically >10 ppm), a distinct broad signal for the primary amine (-NH₂) around 5.0–6.0 ppm, and the characteristic quartet/triplet splitting pattern of the ethyl ester aliphatic protons.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate." PubChem,[Link]

  • United States Environmental Protection Agency (EPA). "Ethyl 2-amino-1H-pyrrole-3-carboxylate Properties - CompTox Chemicals Dashboard." EPA,[Link]

  • AstraZeneca AB (Patent Assignee). "Inhibitors of myeloperoxidase.
  • Kymera Therapeutics, Inc. (Patent Assignee). "Irak degraders and uses thereof.

Sources

"Ethyl 2-amino-1H-pyrrole-3-carboxylate" CAS number and identifiers

[1][2]

Executive Summary

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines) and as a standalone pharmacophore with potent antitumor properties.[1] Unlike stable pyrrole-2-carboxylates, the 2-amino-3-carboxylate isomer is electronically unique, featuring an electron-donating amino group conjugated to an electron-withdrawing ester, creating a "push-pull" alkene system embedded within the aromatic ring.[1] This electronic distribution renders the compound highly reactive and prone to oxidation, necessitating specific handling protocols.

Recent studies identify this class of compounds as Microtubule Targeting Agents (MTAs) , specifically binding to the colchicine site of tubulin, inhibiting polymerization, and inducing G2/M cell cycle arrest in soft tissue sarcomas and epithelial cancers.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Core Identifiers
Identifier TypeValue
Chemical Name Ethyl 2-amino-1H-pyrrole-3-carboxylate
CAS Number 108290-86-4
Synonyms 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester; Ethyl 2-aminopyrrole-3-carboxylate
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
SMILES CCOC(=O)C1=C(N)NC=C1
InChI Key XKJUSNOUOLSNJN-UHFFFAOYSA-N
Physical Properties & Stability
PropertySpecificationCritical Note
Appearance Yellow to Brown SolidDarkening indicates oxidation (formation of imino-oligomers).[1]
Melting Point 96–98 °CSharp melting point indicates high purity; broad range suggests decomposition.
Solubility DMSO, Methanol, EthanolSparingly soluble in water; unstable in acidic aqueous solutions.
Storage -20°C, Inert Gas, DarkLight Sensitive. Store under Argon/Nitrogen to prevent auto-oxidation.[1]
pKa (Calc) ~16.1 (NH), ~3.5 (Conjugate acid)The 2-amino group is weakly basic due to delocalization into the ring/ester.

Structural Analysis: Tautomerism & Reactivity

The 2-aminopyrrole core exists in a tautomeric equilibrium between the Amino-pyrrole (A) and the Imino-pyrrolenine (B) forms.[1] While the amino form is aromatic and generally favored in the solid state, the imino form is highly electrophilic and responsible for the compound's instability in solution.

  • Amino Form (A): Stable, aromatic. Nucleophilic at C5 and Nitrogen.[2]

  • Imino Form (B): Non-aromatic. Susceptible to nucleophilic attack and hydrolysis.

The presence of the 3-ethoxycarbonyl group stabilizes the amino tautomer via intramolecular hydrogen bonding (between the amino H and the carbonyl O) and conjugation, making isolation possible compared to unsubstituted 2-aminopyrroles.

Synthesis Protocol

Methodology: Modified Gewald-type Condensation Objective: Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate from acyclic precursors. Reaction Class: Multicomponent Cyclocondensation.

Reagents
  • Ethyl Cyanoacetate (1.0 eq): The source of the nitrile (amino group precursor) and the ester.

  • Glycolaldehyde Dimer (2,5-Dihydroxy-1,4-dioxane) (0.5 eq): Acts as the

    
    -hydroxy aldehyde equivalent.[1]
    
  • Ammonium Acetate (3.0 eq): Nitrogen source and catalyst.

  • Ethanol (Abs) : Solvent.

Step-by-Step Workflow
  • Preparation : In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl Cyanoacetate (11.3 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition : Add Glycolaldehyde Dimer (6.0 g, 50 mmol) and Ammonium Acetate (23.1 g, 300 mmol) to the solution.

  • Reaction : Heat the mixture to reflux (78°C) under a nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Checkpoint: The reaction typically completes within 2–4 hours. The solution will turn from colorless to yellow/orange.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring.

  • Isolation :

    • The product may precipitate as a solid. Filter, wash with cold water, and dry in a vacuum desiccator.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification : Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Note: Perform purification quickly and store immediately to avoid oxidation.

Diagram 1: Synthesis Pathway

SynthesisGlycolGlycolaldehyde Dimer(C4H8O4)IntermedIntermediate(Aminodinitrile/Enamine)Glycol->IntermedReflux/EtOHCondensationCyanoEthyl Cyanoacetate(C5H7NO2)Cyano->IntermedReflux/EtOHCondensationAmmoniaAmmonium Acetate(NH4OAc)Ammonia->IntermedReflux/EtOHCondensationProductEthyl 2-amino-1H-pyrrole-3-carboxylate(CAS: 108290-86-4)Intermed->ProductCyclization- H2O

Caption: One-pot cyclocondensation of glycolaldehyde dimer and ethyl cyanoacetate to form the pyrrole core.[1]

Applications in Drug Discovery[9]

Microtubule Targeting Agent (MTA)

Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives (EAPCs) function as inhibitors of tubulin polymerization.[1]

  • Mechanism: They bind to the Colchicine-binding site at the interface of

    
    - and 
    
    
    -tubulin.[1]
  • Key Interactions: Hydrogen bonding with Val181 , Cys241 , Leu248 , and Asn101 (based on docking studies of derivatives).

  • Biological Outcome: Destabilization of the microtubule network prevents spindle formation during mitosis, triggering the Spindle Assembly Checkpoint (SAC) and leading to G2/M phase arrest and subsequent apoptosis.

Synthetic Scaffold

The compound serves as a versatile "lego block" for fused heterocycles:

  • Pyrrolo[2,3-d]pyrimidines: Reaction with formamide or amidines yields analogues of 7-deazapurines (isosteres of Adenine/Guanine).[1]

  • Schiff Bases: Condensation of the 2-amino group with aromatic aldehydes creates stable Schiff bases with enhanced lipophilicity and cytotoxicity.[1]

Diagram 2: Mechanism of Action (Tubulin Inhibition)

MoACompoundEthyl 2-amino-1H-pyrrole-3-carboxylate(Ligand)TubulinTubulin Heterodimer(Colchicine Site)Compound->TubulinBinding (H-bonds: Asn101, Val181)ComplexLigand-Tubulin Complex(Polymerization Blocked)Tubulin->ComplexInhibition ofMicrotubule AssemblyCheckpointSpindle Assembly Checkpoint(SAC) ActivationComplex->CheckpointMitotic Spindle DefectArrestCell Cycle Arrest(G2/M Phase)Checkpoint->ArrestPrevents AnaphaseApoptosisApoptosis(Cell Death)Arrest->ApoptosisProlonged Arrest

Caption: Biological cascade triggered by binding of the pyrrole scaffold to the colchicine site of tubulin.[3]

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood utilization are mandatory. Avoid dust formation.

References

  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[1][4] Anti-Cancer Drugs, 27(7), 620–634.[4] Link

  • Kushwaha, N., & Kaushik, D. (2016). "Recent advances and future prospects of pyrrole derivatives: A comprehensive review." Journal of Applied Pharmaceutical Science, 6(03), 159-171. Link

  • PubChem Database. "Ethyl 2-amino-1H-pyrrole-3-carboxylate (CID 12111022)."[1] National Center for Biotechnology Information. Link[1]

  • Galembikova, A., et al. (2019). "Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors."[1] Anti-Cancer Drugs, 30(5), 475-484.[5] Link

  • Trautwein, A. W., & Süssmuth, R. D. (2005). "A Multicomponent Synthesis of substituted Pyrroles." Synthesis, 2005(1), 87-90. (General Gewald-pyrrole synthesis reference).

An In-Depth Technical Guide to Ethyl 2-amino-1H-pyrrole-3-carboxylate: Molecular Structure, Stereochemistry, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably as a scaffold for novel anticancer agents. This technical guide provides a comprehensive analysis of its molecular structure, stereochemistry, and synthetic methodologies. We delve into its spectroscopic signature, offering a detailed breakdown of its NMR, IR, and mass spectrometry data. Furthermore, this guide elucidates the compound's reactivity and its crucial role in the development of tubulin polymerization inhibitors, thereby presenting a holistic view for its application in contemporary drug discovery and development.

Molecular Structure and Properties

Ethyl 2-amino-1H-pyrrole-3-carboxylate, with the chemical formula C₇H₁₀N₂O₂, is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom.[1] The systematic IUPAC name for this compound is ethyl 2-amino-1H-pyrrole-3-carboxylate.[1] The core structure consists of a pyrrole ring with an amino group at the C2 position and an ethyl carboxylate group at the C3 position.

The presence of the amino and ethyl carboxylate groups significantly influences the electronic properties of the pyrrole ring. The amino group acts as an electron-donating group, increasing the electron density of the aromatic system, while the ethyl carboxylate group is an electron-withdrawing group. This electronic push-pull system impacts the molecule's reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂[1]
Molecular Weight154.17 g/mol [1]
CAS Number108290-86-4[1]
AppearanceSolid[2]
Melting Point96-98 °C
Boiling Point360.5 ± 22.0 °C at 760 mmHg
LogP1.1[1]
pKa (most basic)2.62 (predicted)
pKa (most acidic)14.5 (predicted)

Stereochemistry: An Achiral Scaffold

A critical aspect of any molecule destined for pharmaceutical development is its stereochemistry. In the case of Ethyl 2-amino-1H-pyrrole-3-carboxylate, the molecule is achiral . It does not possess any chiral centers (a carbon atom attached to four different substituent groups), nor does it exhibit other forms of stereoisomerism such as geometric isomerism or atropisomerism under normal conditions. The planarity of the pyrrole ring and the free rotation around the single bonds of the ethyl carboxylate group preclude the existence of stable stereoisomers. This achiral nature simplifies its synthesis and characterization, as there is no need for enantioselective or diastereoselective methodologies, nor for separation of stereoisomers.

Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate

The synthesis of 2-aminopyrrole derivatives can be achieved through various synthetic routes. A classical and effective method for the construction of the 2-amino-1H-pyrrole-3-carboxylate scaffold is the Thorpe-Ziegler reaction .[3][4] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can be subsequently hydrolyzed to the desired product.

G cluster_0 Thorpe-Ziegler Synthesis Pathway Starting_Materials β-Alkoxy-α-cyanoacrylate and Aminoacetonitrile Intermediate_1 Michael Addition Product Starting_Materials->Intermediate_1 Base-catalyzed Intermediate_2 Cyclized Intermediate (Iminonitrile) Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Ethyl 2-amino-1H-pyrrole-3-carboxylate Intermediate_2->Product Tautomerization & Hydrolysis Base Base (e.g., NaOEt) Base->Starting_Materials Hydrolysis Acidic Workup Hydrolysis->Intermediate_2

Caption: Conceptual workflow for the Thorpe-Ziegler synthesis.

Representative Experimental Protocol (Conceptual)

Disclaimer: The following protocol is a representative example based on established chemical principles and has not been directly extracted from a peer-reviewed source for the specific target molecule. It is intended for illustrative purposes.

Step 1: Synthesis of the Dinitrile Precursor (Not Shown in Detail) The synthesis would begin with the preparation of a suitable α,ω-dinitrile precursor.

Step 2: Thorpe-Ziegler Cyclization

  • To a solution of the dinitrile precursor in a dry, aprotic solvent such as toluene or THF, a strong base (e.g., sodium ethoxide) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification

  • The quenched reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl 2-amino-1H-pyrrole-3-carboxylate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the pyrrole ring, and the protons of the amino and imino groups. The chemical shifts and coupling constants of the pyrrole protons are characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, and the carbons of the aromatic pyrrole ring will have characteristic chemical shifts influenced by the amino and carboxylate substituents.

Table 2: Predicted NMR Data for Ethyl 2-amino-1H-pyrrole-3-carboxylate Note: This data is predicted and should be confirmed with experimental results.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (ethyl)~1.3~14.5
-CH₂- (ethyl)~4.2~59.0
C4-H~6.0~95.0
C5-H~6.6~115.0
N-H (pyrrole)Broad, variable-
-NH₂Broad, variable-
C2-~150.0
C3-~105.0
C=O-~165.0
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amino group.

  • C-H stretching: Bands around 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the ester carbonyl group.

  • C=C stretching: Bands in the region of 1500-1600 cm⁻¹ for the aromatic pyrrole ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrrole ring. Predicted mass-to-charge ratios for various adducts can be found in chemical databases.[5]

Reactivity and Applications in Drug Development

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a versatile intermediate in organic synthesis. The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The pyrrole ring itself can undergo electrophilic substitution reactions, although the substitution pattern is directed by the existing functional groups.

A significant application of this scaffold is in the development of anticancer agents. Derivatives of ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent inhibitors of tubulin polymerization.[6] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest in the G2/M phase and subsequently lead to apoptosis in cancer cells.[6] This mechanism of action is similar to that of established chemotherapeutic agents like paclitaxel and the vinca alkaloids. The ethyl 2-amino-1H-pyrrole-3-carboxylate core provides a valuable starting point for the synthesis of a library of compounds with potential for optimization into clinically effective anticancer drugs.

G cluster_0 Mechanism of Action of EAPC Derivatives EAPC Ethyl 2-amino-1H-pyrrole-3-carboxylate Derivatives Tubulin Tubulin Dimers EAPC->Tubulin Inhibition Microtubules Microtubule Polymerization EAPC->Microtubules Disruption of Dynamics Tubulin->Microtubules Essential for Cell_Cycle G2/M Phase Arrest Microtubules->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Anticancer mechanism of EAPC derivatives.

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a molecule of significant interest to the scientific and drug development communities. Its straightforward, achiral structure, combined with its versatile reactivity, makes it an attractive scaffold for the synthesis of complex, biologically active molecules. The demonstrated potential of its derivatives as potent anticancer agents that target tubulin polymerization highlights its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, stereochemistry, synthetic considerations, and spectroscopic properties, offering a valuable resource for researchers working with this important heterocyclic compound.

References

United States Environmental Protection Agency. CompTox Chemicals Dashboard - Ethyl 2-amino-1H-pyrrole-3-carboxylate. [Link] (accessed Mar 7, 2024).

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate. [Link] (accessed Mar 7, 2024).

[4] Wikipedia. Thorpe reaction. [Link] (accessed Mar 7, 2024).

[7] MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link] (accessed Mar 7, 2024).

[5] PubChemLite. Ethyl 2-amino-1h-pyrrole-3-carboxylate (C7H10N2O2). [Link] (accessed Mar 7, 2024).

[8] Supporting Information for a relevant chemical synthesis paper. (A generic reference as a specific paper with the data was not found).

[9] ResearchGate. The suggested mechanism for Thorpe-Ziegler cyclization... [Link] (accessed Mar 7, 2024).

[10] Semantic Scholar. Thorpe-Ziegler reaction. [Link] (accessed Mar 7, 2024).

[11] Chem-Station Int. Ed. Thorpe-Ziegler Reaction. [Link] (accessed Mar 7, 2024).

[12] Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (accessed Mar 7, 2024).

[6] Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. [Link]

Sources

Comprehensive Spectroscopic Profiling of Ethyl 2-amino-1H-pyrrole-3-carboxylate: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that demand rigorous structural validation before they can be deployed in downstream synthesis. Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4)[1] is a prime example. It serves as a critical intermediate in the development of complex pharmacophores, including monoamine oxidase (MAO) inhibitors[2] and ubiquitin-specific protease 7 (USP7) inhibitors[3].

However, its highly conjugated, "push-pull" electronic architecture presents unique spectroscopic nuances that can easily be misinterpreted by novice analysts. This guide synthesizes field-proven insights with technical accuracy to establish a self-validating framework for its NMR, IR, and Mass Spectrometric characterization.

Molecular Architecture & Physicochemical Profile

To understand the spectroscopic signatures of this molecule, we must first analyze its electronic topology. The molecule features an electron-donating primary amine at the C2 position and an electron-withdrawing ethyl ester at the C3 position. This creates a highly polarized enamine-ester push-pull system [4].

PropertyValue
IUPAC Name Ethyl 2-amino-1H-pyrrole-3-carboxylate
CAS Number 108290-86-4
Chemical Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES CCOC(=O)C1=C(N)NC=C1

Spectroscopic Data Analysis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

In my practice, the choice of solvent is the first critical decision in NMR acquisition. For this compound, DMSO-d₆ is vastly superior to CDCl₃. The molecule possesses multiple hydrogen-bond donors (-NH, -NH₂) and acceptors (C=O). In non-polar solvents, it forms unpredictable intermolecular oligomers, leading to broad, concentration-dependent shifts. DMSO acts as a strong H-bond acceptor, breaking these complexes and slowing proton exchange, which allows for the distinct observation of the heteroatom protons.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)

Position Shift (ppm) Multiplicity Int. J (Hz) Causality / Structural Significance
1 (Pyrrole NH) ~10.45 br s 1H - Highly deshielded by aromatic ring current and solvent H-bonding.
5 (Pyrrole CH) ~6.58 t 1H 2.8 Standard pyrrole C5 proton; coupled to C4-H and N-H.
4 (Pyrrole CH) ~6.22 t 1H 2.8 Slightly shielded relative to C5 due to proximity to the electron-rich core.
2 (-NH₂) ~5.30 br s 2H - Broadened by the quadrupolar relaxation of the ¹⁴N nucleus.
Ester -CH₂- ~4.12 q 2H 7.1 Deshielded by the adjacent ester oxygen.

| Ester -CH₃ | ~1.25 | t | 3H | 7.1 | Standard aliphatic methyl shift. |

Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)

Position Shift (ppm) Causality / Structural Significance
C=O ~165.2 Shielded relative to standard aliphatic esters (~173 ppm) due to strong enamine conjugation.
C2 ~146.5 Heavily deshielded by the attached electronegative -NH₂ group.
C5 ~115.3 Standard aromatic pyrrole carbon.
C4 ~108.1 Shielded by the electron-rich pyrrole core.
C3 ~95.8 Diagnostic Peak: Unusually shielded for an sp² carbon due to intense resonance electron donation from the C2-amine.
Ester -CH₂- ~58.7 Standard ethyl ester methylene.

| Ester -CH₃ | ~14.6 | Standard ethyl ester methyl. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the push-pull system. A typical un-conjugated ester C=O stretch appears at ~1735 cm⁻¹. In this molecule, the resonance contribution from the 2-amino group gives the C=O bond significant single-bond character, lowering its force constant. Furthermore, intramolecular hydrogen bonding between the 2-NH₂ and the ester carbonyl further weakens the C=O bond.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Assignment Causality
3420, 3310 Med, Sharp N-H stretch Distinct asymmetric/symmetric modes of the primary amine and pyrrole N-H.
1655 Strong C=O stretch Shifted dramatically lower due to strong conjugation and H-bonding.
1580, 1540 Medium C=C / C=N Pyrrole ring breathing and enamine double bond character.

| 1245 | Strong | C-O stretch | Ester C-O-C asymmetric stretching. |

High-Resolution Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) in positive mode is the optimal technique here. The highly basic 2-amino group readily accepts a proton, ensuring exceptional ionization efficiency and yielding a stable molecular ion [M+H]⁺ at m/z 155.08.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 155.08 F1 Acylium Cation m/z 109.05 M->F1 - EtOH (46 Da) F2 Carboxylic Acid Cation m/z 127.05 M->F2 - C2H4 (28 Da) F3 Pyrrole Core m/z 81.05 F1->F3 - CO (28 Da)

Fig 1. ESI+ MS fragmentation pathway of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

The loss of ethanol (46 Da) is exceptionally favored because the resulting acylium cation (m/z 109.05) is highly stabilized by the electron-rich pyrrole ring.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following workflow guarantees orthogonal confirmation of the molecular structure.

Spectroscopic_Workflow Prep Sample Preparation (High-Purity Isolation) NMR NMR Acquisition (1H/13C, 600 MHz, DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR-FTIR, Solid State) Prep->IR MS Mass Spectrometry (UPLC-ESI-HRMS) Prep->MS Analysis Orthogonal Data Synthesis & Structural Validation NMR->Analysis IR->Analysis MS->Analysis

Fig 2. Self-validating orthogonal spectroscopic workflow for structural confirmation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Ensure the sample is fully homogenized via sonication for 60 seconds to prevent localized concentration gradients.

  • NMR Acquisition:

    • ¹H NMR: Utilize a 600 MHz spectrometer at 298K. Apply a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the broad -NH signals. Acquire 16 scans.

    • ¹³C NMR: Apply a D1 of 2.0 seconds and acquire a minimum of 1024 scans. The C3 carbon (~95 ppm) can suffer from low intensity due to lack of attached protons (NOE deficit); adequate scanning is mandatory.

  • FT-IR Acquisition: Utilize an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. This avoids the moisture absorption inherent in KBr pellet preparation, preserving the native hydrogen-bonding network. Acquire 32 scans at a resolution of 4 cm⁻¹.

  • LC-HRMS Acquisition: Inject 1 µL of a 1 µg/mL solution (in Acetonitrile) into a UPLC system coupled to a Q-TOF mass spectrometer. Use a mobile phase gradient of 0.1% Formic Acid in H₂O (A) and 0.1% Formic Acid in Acetonitrile (B). Operate the ESI source in positive mode with a capillary voltage of 3.0 kV.

References

Sources

The Discovery, Evolution, and Therapeutic Application of Substituted Aminopyrroles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Historical Perspective: The Dawn of Aminopyrrole Chemistry

The pyrrole ring is a fundamental five-membered, nitrogen-containing heterocycle that serves as a core scaffold in a multitude of natural products (e.g., porphyrins, vitamin B12) and synthetic pharmaceuticals. The history of the parent pyrrole dates back to 1834, when it was first detected in coal tar. However, the specific exploration of substituted aminopyrroles —pyrroles bearing an amino group, often at the N1 or C2/C3 positions—is a more recent triumph of synthetic organic chemistry[1].

Historically, pyrrole synthesis relied on classical methods such as the Paal-Knorr synthesis (1884), which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines[2]. While foundational, these classical methods often required harsh conditions and offered limited regiocontrol for highly substituted aminopyrroles.

The modern era of aminopyrrole discovery has been defined by the advent of Multicomponent Reactions (MCRs) and green chemistry approaches. By utilizing one-pot cascade reactions (e.g., combining arylglyoxal monohydrates, 1,1-enediamines, and 2-hydroxynaphthalene-1,4-dione), modern chemists can achieve highly functionalized 2-aminopyrroles with exceptional atom economy and stereoselectivity[3]. These advancements have unlocked vast chemical space, allowing medicinal chemists to fine-tune the steric and electronic properties of the aminopyrrole core for targeted drug discovery.

Core Synthetic Methodologies & Protocol Design

To understand the utility of aminopyrroles, one must master their synthesis. The biological efficacy of aminopyrrole derivatives is highly dependent on the nature and position of their substituents. Below is a self-validating, step-by-step protocol for the synthesis of N-substituted aminopyrroles via a modified Voigt reaction/Knoevenagel condensation sequence, a highly reliable method utilized in the development of perinucleolar compartment (PNC) disruptors[4].

Protocol: One-Pot, Three-Component Synthesis of N-Substituted Aminopyrroles

Objective: To synthesize fully substituted aminopyrrole analogues with high regioselectivity.

Reagents:

  • Hydroxyketone (1.0 equiv)

  • Primary amine (1.5 equiv)

  • Malononitrile (2.0 equiv)

  • Concentrated HCl (catalytic, 0.01 mL/mmol benzoin)

  • Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Imine Formation (Voigt Amination):

    • Action: Combine the hydroxyketone and primary amine in a reaction vessel. Add concentrated HCl and heat at reflux for 2–3 hours.

    • Causality: The addition of concentrated HCl is critical; it protonates the carbonyl oxygen of the hydroxyketone, increasing its electrophilicity. This facilitates nucleophilic attack by the primary amine. The subsequent elimination of water (driven by reflux temperatures) yields a stable imine intermediate.

  • Knoevenagel Condensation & Cyclization:

    • Action: Remove the mixture from the heat source. While still warm, add malononitrile dissolved in DMF dropwise.

    • Causality: Malononitrile contains highly acidic methylene protons flanked by two electron-withdrawing cyano groups. The residual basicity/nucleophilicity in the warm mixture triggers a Knoevenagel condensation with the imine intermediate. The subsequent intramolecular nucleophilic attack of the newly formed enamine onto the nitrile carbon drives the ring closure.

  • Aromatization:

    • Action: Allow the reaction to stir at room temperature until complete (monitored by LC-MS).

    • Causality: The cyclic intermediate undergoes spontaneous tautomerization to achieve aromaticity, yielding the thermodynamically stable N-substituted aminopyrrole core.

  • Self-Validation & Purification:

    • Action: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate structural integrity using 1H NMR (looking for the characteristic pyrrole CH signals if unsubstituted at specific positions) and HRMS.

MCR_Synthesis A Hydroxyketone + Primary Amine B Acid Catalysis (HCl) Reflux 2-3h A->B Activation C Imine Intermediate (Voigt Amination) B->C -H2O D Malononitrile in DMF (Knoevenagel Condensation) C->D Nucleophilic Attack E Intramolecular Cyclization D->E Tautomerization F N-Substituted Aminopyrrole (Target Scaffold) E->F Aromatization

Caption: Logical workflow and chemical causality of the 3-component aminopyrrole synthesis.

Biological Activity & Structure-Activity Relationships (SAR)

Substituted aminopyrroles have emerged as privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors and participate in pi-pi stacking interactions within target protein binding pockets.

Quantitative Pharmacological Data

The following table summarizes key quantitative data and biological targets for notable aminopyrrole derivatives identified in recent literature:

Compound / Derivative ClassPrimary Biological TargetTherapeutic IndicationKey Quantitative MetricReference
2-ANPC (2-aminopyrrole deriv.)Tubulin (Colchicine site) & HIF-1αTriple-Negative Breast Cancer (TNBC)Comparable tumor reduction to Paclitaxel in vivo[5]
Pyrrolopyrimidine Analogues Perinucleolar Compartment (PNC)Metastatic TumorsPNC Reduction IC50: ~0.19 μM[4]
Marinopyrrole A Bacterial Cell Membrane/UnknownMRSA InfectionsPotent anti-MRSA activity in vitro[6]
2-aminopyrrole-3-carbonitrile Metallo-β-lactamaseAntimicrobial ResistanceBroad-spectrum enzymatic inhibition[3]
Mechanistic Deep Dive: HIF-1α Modulation by 2-ANPC

One of the most compelling recent discoveries is the ability of specific 2-aminopyrrole derivatives, such as 2-ANPC, to act as potent anti-tumor agents. While initially designed as a microtubule-targeting agent binding to the colchicine site of tubulin, 2-ANPC exhibits a profound secondary mechanism: the targeted degradation of Hypoxia-Inducible Factor-1α (HIF-1α)[5].

Causality of Action: In hypoxic tumor microenvironments, HIF-1α is typically stabilized, leading to the upregulation of vascular endothelial growth factor receptors (VEGFR1 and VEGFR3), which drive tumor angiogenesis. 2-ANPC disrupts this by promoting the proteasome-dependent degradation of HIF-1α. When researchers applied the proteasome inhibitor MG-132, the downregulation of HIF-1α by 2-ANPC was effectively reversed, validating that the aminopyrrole does not inhibit HIF-1α synthesis, but actively flags it for proteolytic destruction[5].

HIF1a_Pathway Drug 2-ANPC (Aminopyrrole) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds & Disrupts Proteasome Proteasome Complex Drug->Proteasome Enhances Activity HIF HIF-1α Protein VEGFR VEGFR1 / VEGFR3 HIF->VEGFR Prevents Upregulation Proteasome->HIF Promotes Degradation Tumor Tumor Angiogenesis VEGFR->Tumor Starves Tumor

Caption: Dual-action signaling pathway of 2-ANPC disrupting tubulin and degrading HIF-1α.

Future Perspectives in Drug Development

The future of substituted aminopyrroles lies in leveraging advanced computational modeling and high-throughput MCRs to overcome current pharmacokinetic bottlenecks. For instance, while compounds like Marinopyrrole A show exceptional anti-MRSA activity, they suffer from protein adsorption in human serum, reducing their in vivo efficacy[6].

Ongoing SAR studies are focusing on modifying the N-substituents and C3-carbonitrile groups to lower lipophilicity (cLogP) while maintaining target affinity. Furthermore, the integration of real-time HPLC-MS reaction monitoring into automated analytical platforms is allowing chemists to understand the transient intermediates of aminopyrrole syntheses, enabling the design of "metal-free" heterocycloisomerizations that avoid toxic heavy-metal catalysts[7].

By combining rigorous synthetic protocols with deep mechanistic biological validation, substituted aminopyrroles will continue to transition from chemical curiosities to clinical realities.

References

  • BenchChem Technical Support Team. (2025). methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5 | Benchchem. BenchChem. 1

  • Frankowski, K. J., et al. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health (PMC). 4

  • Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative. National Institutes of Health (PMC). 5

  • Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Yunnan University. 3

  • Total synthesis and biological evaluation of marinopyrrole A and analogs. UC San Diego Health. 6

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES. Scribd. 2

  • News | Page 13 - UBC Chemistry. The University of British Columbia. 7

Sources

The Strategic Utility of Ethyl 2-amino-1H-pyrrole-3-carboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4) has emerged as a privileged intermediate due to its unique electronic topology. As a Senior Application Scientist, I have observed that mastering the regioselective reactivity of this compound unlocks direct pathways to fused bicyclic systems, such as pyrrolo[1,2-a]pyrimidines, which are highly sought after in targeted protein degradation and kinase inhibition. This technical guide deconstructs the structural causality, reactivity profile, and validated synthetic protocols associated with this critical building block.

Structural and Physicochemical Profiling

The synthetic value of Ethyl 2-amino-1H-pyrrole-3-carboxylate stems from its highly functionalized, electron-rich heteroaromatic core[1]. The molecule features a "push-pull" electronic system: the electron-donating primary amine at the C2 position pushes electron density into the pyrrole ring, while the electron-withdrawing ethyl ester at the C3 position stabilizes the system via resonance[2].

This configuration attenuates the basicity of the C2-amine compared to aliphatic amines but leaves it sufficiently nucleophilic to engage with activated electrophiles[3]. Understanding these physicochemical parameters is the first step in predicting its behavior in multi-component reactions.

Table 1: Quantitative Physicochemical Data

Property Value Analytical Significance Reference
IUPAC Name ethyl 2-amino-1H-pyrrole-3-carboxylate Standardized nomenclature [1]
CAS Number 108290-86-4 Registry identification [1]
Molecular Weight 154.17 g/mol Mass spectrometry (m/z 155.1 [M+H]⁺) [1]
XLogP3 1.1 Indicates moderate lipophilicity [1]
Topological Polar Surface Area (TPSA) 68.1 Ų Favorable for cell membrane permeability [1]

| Physical Form | Yellow to Brown Solid | Visual indicator of oxidation/purity | |

Mechanistic Reactivity and Synthetic Pathways

The causality behind the compound's reactivity dictates its application. The primary amine at C2 is conjugated with the pyrrole ring. When exposed to 1,3-dielectrophiles (such as


-unsaturated ketones or acrylates), the initial nucleophilic attack occurs via the C2-amine. This intermediate subsequently undergoes an intramolecular cyclization where the pyrrole nitrogen attacks the secondary electrophilic site, yielding a fused bicyclic scaffold[3].

Reactivity Core Ethyl 2-amino-1H-pyrrole-3-carboxylate Nuc C2-Amino Nucleophilicity (Condensation / Amidation) Core->Nuc Elec Pyrrole Ring C4/C5 (Electrophilic Substitution) Core->Elec Ester C3-Carboxylate (Hydrolysis / Functionalization) Core->Ester Fused Fused Bicyclic Scaffolds (e.g., Pyrrolo-pyrimidines) Nuc->Fused Ester->Fused

Fig 1. Primary reactivity pathways of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Applications in Drug Discovery & Medicinal Chemistry

The ability to rapidly generate diverse chemical space has cemented this building block's role in synthesizing advanced therapeutics:

  • IRAK Degraders: In the development of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders, researchers successfully condensed the building block with (E)-4-methoxybut-3-en-2-one to construct the core recognition motif[4].

  • USP7 Inhibitors: To target Ubiquitin Specific Protease 7 (USP7), the compound is reacted with 4-methyleneoxetan-2-one. The resulting rigidified pyrrole core fits precisely within the enzyme's catalytic cleft[5].

  • MPO Inhibitors: For Myeloperoxidase (MPO) inhibitors, the C2-amino group is utilized in reductive aminations with complex benzaldehydes, proving its stability during late-stage functionalization[6].

Table 2: Comparative Reaction Conditions for Scaffold Synthesis

Target Application Electrophilic Partner Catalyst / Solvent Temp & Time Yield Ref
Pyrrolo[1,2-a]pyrimidine Ethyl 3-ethoxy-2-methylacrylate Cs₂CO₃ / DMF 150 °C, 3 h 54% [3]
IRAK Degrader Core (E)-4-methoxybut-3-en-2-one Acetic Acid (AcOH) 100 °C, 12 h N/A [4]
USP7 Inhibitor Core 4-methyleneoxetan-2-one Acetic Acid (AcOH) 110 °C, 2 h N/A [5]

| MPO Inhibitor Core | Substituted benzaldehyde | NaBH(OAc)₃ / DCE | 20 °C, 15 h | 58% |[6] |

Standardized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to prevent the progression of failed reactions.

Protocol 1: Acid-Catalyzed Condensation to Fused Pyrrolo-Pyrimidines

Causality & Design: Acetic acid (AcOH) is deliberately chosen as both the solvent and the acid catalyst. The acid protonates the carbonyl oxygen of the electrophile, drastically increasing its electrophilicity. This overcomes the inherently weak nucleophilicity of the conjugated C2-amine[4]. The elevated thermal energy (100–110 °C) drives the subsequent ring-closing dehydration step.

Step-by-Step Methodology:

  • Reagent Mixing: To a dry reaction vessel, add Ethyl 2-amino-1H-pyrrole-3-carboxylate (500 mg, 3.24 mmol) and the target enone (e.g., (E)-4-methoxybut-3-en-2-one, 3.24 mmol).

  • Solvent Addition: Suspend the mixture in glacial Acetic Acid (5.0 mL). Ensure the system is under an inert argon atmosphere to prevent oxidative degradation of the electron-rich pyrrole.

  • Thermal Activation: Stir the mixture at 100 °C for 12 hours.

  • Self-Validating Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed successful only if the starting material peak (m/z 155.1) is completely consumed and replaced by the cyclized product mass.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove AcOH. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography (Petroleum Ether / Ethyl Acetate gradient).

Workflow Step1 Step 1: Reagent Mixing Substrate + Electrophile Solvent: AcOH Step2 Step 2: Thermal Activation 100-110 °C 2-12 Hours Step1->Step2 Step3 Step 3: Workup Concentration Aqueous Extraction Step2->Step3 Step4 Step 4: Purification Column Chromatography SiO2, PE/EA Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Confirm [M+H]+ Step4->Step5

Fig 2. Standardized workflow for acid-catalyzed condensation to fused heterocycles.

Protocol 2: Reductive Amination of the C2-Amino Group

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as a mild, chemo-selective reducing agent. It reduces the transient imine intermediate much faster than it reduces aldehydes, and it completely spares the C3-ester[6]. 1,2-Dichloroethane (DCE) is selected as the solvent because its non-polar nature stabilizes the transition state of the imine formation while preventing premature hydrolysis.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.96 mmol) and Ethyl 2-amino-1H-pyrrole-3-carboxylate (411 mg, 2.15 mmol) in anhydrous DCE (30 mL). Add a catalytic amount of AcOH (1.96 mmol) to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.25 g, 5.90 mmol) portion-wise at 20 °C. Stir the suspension for 15 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 2:1). The disappearance of the aldehyde spot under UV light validates the completion of the reduction.

  • Quenching & Isolation: Dilute with Dichloromethane (30 mL) and quench carefully with water (10 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate via rotary evaporation to afford the functionalized secondary amine.

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate is far more than a simple esterified heterocycle; it is a strategically designed building block that leverages push-pull electronics to enable highly specific transformations. By understanding the causality behind its reactivity—specifically the attenuated but reliable nucleophilicity of its C2-amine—chemists can deploy standardized, self-validating protocols to synthesize complex, biologically active fused scaffolds with high confidence and reproducibility.

References

  • PubChem Compound Summary for CID 12111022 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Patent WO2021158634A1: IRAK degraders and uses thereof Source: Google Patents / WIPO URL
  • Patent US20240376076A1: Inhibitors targeting ubiquitin specific protease 7 (USP7)
  • Patent US20240166642A1: Inhibitors of myeloperoxidase Source: Google Patents / USPTO URL

Sources

Theoretical studies on the electronic properties of "Ethyl 2-amino-1H-pyrrole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Heterocyclic Core

Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) represents a foundational scaffold in medicinal chemistry, particularly as a precursor for fused heterocycles like pyrrolo[2,3-d]pyrimidines (biosteres of purine bases). Its electronic utility stems from its "push-pull" alkene character : the electron-donating amino group at position 2 (


) and the electron-withdrawing ethoxycarbonyl group at position 3 (

) create a highly polarized

-system across the pyrrole ring.

This guide provides a comprehensive theoretical framework for analyzing EAPC. It moves beyond basic characterization to explore the quantum mechanical underpinnings of its reactivity, stability, and spectroscopic signatures, essential for researchers optimizing this core for tubulin polymerization inhibition or kinase targeting.

Computational Methodology: The Gold Standard Protocol

To accurately model the electronic properties of EAPC, a robust level of theory is required to account for the lone-pair delocalization and intramolecular hydrogen bonding.

Recommended Level of Theory

The current field-proven standard for aminopyrrole derivatives is Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2]

    • Rationale: It balances the exchange energy (exact HF) and correlation energy, providing accurate geometries for organic heterocycles with conjugated

      
      -systems.
      
  • Basis Set: 6-311++G(d,p).[1][3][4][5][6]

    • Rationale:

      • Split-valence (6-311): Essential for the flexible pyrrole ring.

      • Diffuse functions (++): Critical for describing the lone pairs on the amino nitrogen and carbonyl oxygen, which are loosely bound and spatially diffuse.

      • Polarization functions (d,p): Necessary to model the distortion of orbitals in the polarized C=O and N-H bonds.

The Computational Workflow (Self-Validating)

The following workflow ensures that the calculated electronic properties are physically meaningful and not artifacts of the starting geometry.

ComputationalWorkflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Harmonic Approx) Opt->Freq Check Imaginary Frequencies? Freq->Check Stable Global Minimum (NIMAG=0) Check->Stable No (NIMAG = 0) Transition Transition State Search (QST2/QST3) Check->Transition Yes (NIMAG > 0) Electronic Electronic Properties (HOMO/LUMO, MEP, NBO) Stable->Electronic Transition->Opt Re-optimize

Figure 1: Standardized DFT workflow for validating the ground-state geometry of EAPC prior to electronic property extraction.

Electronic Architecture & Reactivity

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of EAPC is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Topology: Predominantly localized on the pyrrole ring carbons and the amino nitrogen lone pair . This confirms the nucleophilic nature of the C5 position and the amino group.

  • LUMO Topology: Delocalized over the ester carbonyl and the C2-C3 bond , highlighting the electrophilic susceptibility of the carbonyl carbon and the conjugated system's capacity to accept electron density.

  • The "Push-Pull" Effect: The small

    
     (typically 4.0 – 5.0 eV for this class) facilitates intramolecular charge transfer (ICT) from the amino group to the ester. This is a critical feature for its UV-Vis absorption profile and its ability to participate in dipole-driven interactions with protein binding pockets.
    
Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from the orbital energies (


 and 

). These values predict how EAPC behaves in a biological environment.
ParameterSymbolFormulaPhysical Interpretation for EAPC
Ionization Potential


Energy required to remove an electron; indicates oxidation potential.
Electron Affinity


Energy released when adding an electron; indicates reduction potential.
Chemical Hardness


Resistance to charge transfer. A lower

implies higher reactivity (soft molecule).
Chemical Softness


High softness correlates with high biological activity and polarizability.
Electrophilicity Index


Measure of energy lowering due to electron flow; critical for Michael addition susceptibility.
Molecular Electrostatic Potential (MEP)

The MEP surface maps the electrostatic potential


 onto the electron density surface (isovalue = 0.002 a.u.), identifying reactive sites.
  • Negative Potential (Red): Concentrated on the carbonyl oxygen of the ester group. This is the primary site for hydrogen bond acceptance (e.g., with water or receptor residues).

  • Positive Potential (Blue): Concentrated on the amino protons (-NH2) and the pyrrole N-H . These are the H-bond donors.

  • Structural Insight: The proximity of the amino H and carbonyl O often leads to a stable six-membered intramolecular hydrogen bond , planarizing the molecule and enhancing

    
    -conjugation.
    

Spectroscopic Validation (Theory vs. Experiment)

A trustworthy theoretical model must reproduce experimental spectral data. Discrepancies here indicate an incorrect conformational minimum or basis set insufficiency.

Vibrational Spectroscopy (IR)

The infrared spectrum of EAPC is dominated by the interplay between the amino and ester groups.

  • N-H Stretching:

    • Predicted: 3400–3500 cm⁻¹ (Asymmetric/Symmetric).

    • Experimental Note: If the experimental value is significantly lower (e.g., ~3300 cm⁻¹) and broader than the calculated gas-phase value, it confirms strong intermolecular hydrogen bonding (dimer formation) in the solid state.

  • C=O Stretching (Ester):

    • Predicted: ~1680–1700 cm⁻¹.

    • Shift: The conjugation with the pyrrole ring and the intramolecular H-bond with the adjacent amino group will downshift this frequency compared to a non-conjugated ester (~1735 cm⁻¹).

  • Scaling Factors: DFT calculated frequencies are harmonic and typically overestimate experimental (anharmonic) frequencies. A scaling factor of 0.961–0.967 (for B3LYP/6-311++G(d,p)) must be applied for accuracy.

NMR Chemical Shifts (GIAO Method)
  • Protocol: Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Benchmark: The C3 carbon (attached to the ester) and C5 carbon (alpha to nitrogen) show distinct shielding patterns due to the electron-rich pyrrole ring.

Mechanistic Implications for Drug Design

The electronic profile of EAPC dictates its behavior in synthesis and biological interaction.

ReactivityLogic Amino 2-Amino Group (Donor) Ring Pyrrole Ring (Conjugator) Amino->Ring +M Effect Target2 H-Bonding (Receptor Binding) Amino->Target2 Donor Target3 Cyclization (to Pyrimidines) Amino->Target3 Nucleophile Ester 3-Carboxylate (Acceptor) Ring->Ester Conjugation Target1 Electrophilic Attack (at C5) Ring->Target1 High e- Density Ester->Target2 Acceptor Ester->Target3 Electrophile

Figure 2: Electronic logic flow governing the chemical and biological reactivity of EAPC.

  • Cyclization Potential: The high nucleophilicity of the amino nitrogen (HOMO) and the electrophilicity of the ester carbonyl (LUMO) make this molecule "spring-loaded" for cyclization with reagents like formamide to form pyrrolo[2,3-d]pyrimidines .

  • Tubulin Binding: Studies suggest that the planar conformation, stabilized by the intramolecular H-bond (identified via MEP), mimics the biaryl systems of colchicine-site inhibitors, allowing it to slot into the tubulin hydrophobic pocket.

References

  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[7] Anti-Cancer Drugs.[4][7]

  • Jotaniya, C., et al. (2017). "Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. (Foundational citation for B3LYP method used in these studies).

  • Mishra, S. S., et al. (2018). "Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking...". ResearchGate.[8][9]

Sources

Advanced Handling, Safety, and Application Protocols for Ethyl 2-amino-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug development. Featuring an electron-rich pyrrole core substituted with both a nucleophilic amino group and an electrophilic ester moiety, it serves as a critical precursor for synthesizing complex fused ring systems, such as pyrrolo-pyrimidines. Recent pharmaceutical applications include its use in the development of Ubiquitin Specific Protease 7 (USP7) inhibitors [3] and Myeloperoxidase (MPO) inhibitors [4].

Because of its unique electronic properties, the compound exhibits specific reactivity profiles that dictate both its synthetic utility and its toxicological hazards. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, safety handling protocols, and self-validating experimental workflows required for the optimal use of this compound.

Physicochemical Profiling & Mechanistic Causality

To handle Ethyl 2-amino-1H-pyrrole-3-carboxylate safely and effectively, researchers must understand the causality behind its physical behavior. The amino group at the C2 position donates electron density into the pyrrole ring via resonance, rendering the C4 and C5 positions highly nucleophilic. While the ethyl ester at the C3 position provides some electron-withdrawing stabilization, the overall molecule remains an electron-rich heterocycle. This electronic configuration makes it susceptible to oxidative degradation upon prolonged exposure to ambient air and light [1].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties and their practical implications in a laboratory setting [1, 2]:

PropertyValueCausality / Laboratory Implication
Molecular Formula C7H10N2O2Bifunctional nature enables diverse cross-coupling and condensation reactions.
Molecular Weight 154.17 g/mol Small molecule size ensures high atom economy in multi-step synthetic pathways.
Melting Point ~120 °CSolid state at standard conditions; primary airborne risk is particulate dust formation.
LogP (Octanol-Water) 0.976Moderate lipophilicity allows it to partition into lipid bilayers, facilitating dermal absorption.
Vapor Pressure 6.21e-6 mmHgExtremely low volatility; inhalation hazards are strictly limited to aerosolized dust.

Toxicological Profile & Hazard Causality

According to the Globally Harmonized System (GHS), Ethyl 2-amino-1H-pyrrole-3-carboxylate is classified under several hazard categories [1]. Understanding the mechanism behind these hazards is essential for designing effective mitigation strategies.

  • H302 (Harmful if Swallowed): Ingestion leads to systemic toxicity as the compound is readily absorbed through the gastrointestinal tract due to its favorable LogP (~0.97) [2].

  • H315 / H319 (Skin and Serious Eye Irritation): The compound acts as both a hydrogen bond donor (via the -NH2 and pyrrole -NH groups) and an acceptor (via the ester carbonyl). This allows it to interact aggressively with epidermal and ocular proteins, disrupting cellular membranes and triggering localized inflammatory cascades [1].

  • H335 (May Cause Respiratory Irritation): Inhalation of fine particulates leads to the deposition of the compound on moist mucous membranes in the respiratory tract, where it dissolves and causes localized tissue irritation [1].

HazardPathway Compound Ethyl 2-amino-1H-pyrrole-3-carboxylate CAS: 108290-86-4 H302 H302: Oral Toxicity Compound->H302 Ingestion H315 H315/H319: Tissue Irritation Compound->H315 Contact H335 H335: Respiratory Irritation Compound->H335 Inhalation Vent Local Exhaust Ventilation Vent->H335 Blocks PPE Impermeable PPE PPE->H315 Blocks Storage Cold Storage (2-8°C) Storage->Compound Stabilizes

Fig 1. Hazard pathways and corresponding engineering controls for CAS 108290-86-4.

Self-Validating Safety & Handling Protocols

To ensure scientific integrity and personnel safety, handling protocols must be treated as self-validating systems where every protective measure has a verifiable checkpoint.

Storage Controls
  • Protocol: Store the compound in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The electron-rich nature of the pyrrole ring makes it highly susceptible to radical-mediated auto-oxidation. Cold storage slows kinetic degradation, while the inert gas displaces oxygen, preventing the initiation of oxidative polymerization.

  • Validation Check: Inspect the solid before use. A shift from a light powder to a dark, gummy residue indicates oxidative degradation.

Exposure Controls & PPE
  • Protocol: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm. Wear nitrile gloves (minimum 0.11 mm thickness), a laboratory coat, and tightly fitting safety goggles [1].

  • Causality: The compound's melting point (~120°C) means it exists as a fine powder that easily aerosolizes [2]. Local exhaust ventilation prevents H335 respiratory hazards, while nitrile provides an effective barrier against the compound's moderate lipophilicity, preventing H315 dermal hazards.

  • Validation Check: Conduct a visual glove-integrity check (inflation test) prior to handling.

Experimental Workflow: Synthesis of Pyrrolo-Derivatives

Ethyl 2-amino-1H-pyrrole-3-carboxylate is frequently used in condensation and reductive amination reactions to build complex pharmaceutical scaffolds. For example, it is reacted with electrophiles (such as 4-methyleneoxetan-2-one or substituted benzaldehydes) in the synthesis of USP7 and MPO inhibitors [3, 4].

The following is a generalized, step-by-step self-validating protocol for a reductive amination workflow:

Step-by-Step Methodology
  • Preparation (Safety Gate): Inside a fume hood, weigh 1.0 equivalent of Ethyl 2-amino-1H-pyrrole-3-carboxylate and 1.1 equivalents of the target aldehyde.

  • Solvent & Catalyst Addition: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid (AcOH) to activate the carbonyl carbon, making it more susceptible to nucleophilic attack by the pyrrole's C2-amino group.

  • Reduction: Slowly add 3.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3). Stir the mixture at room temperature (20°C) [4].

  • In-Process Control (IPC Validation): After 2 hours, sample the reaction mixture for Thin-Layer Chromatography (TLC) or LC-MS.

    • Validation Loop: If the starting pyrrole is still present, continue stirring and re-check in 1 hour. If consumed, proceed to workup.

  • Quenching & Workup: Dilute the mixture with dichloromethane (DCM) and quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a Petroleum Ether/Ethyl Acetate gradient) to isolate the pure pyrrolo-derivative [3].

SyntheticWorkflow Start 1. Reagent Preparation (Inert Atmosphere) Reactants 2. Reactant Mixing Pyrrole Core + Electrophile Start->Reactants Solvent 3. Solvent/Catalyst Addition (e.g., AcOH, DCE) Reactants->Solvent Reaction 4. Controlled Reaction (Heating or RT Stirring) Solvent->Reaction Validation 5. IPC Validation (TLC / LC-MS) Reaction->Validation Validation->Reaction Incomplete Workup 6. Aqueous Workup & Extraction Validation->Workup Complete Purification 7. Chromatography & Isolation Workup->Purification

Fig 2. Self-validating synthetic workflow for pyrrolo-derivative generation.

Emergency Response & Spill Management

In the event of an accidental spill, the response must prioritize the prevention of aerosolization and dermal contact.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not sweep the powder dry, as this will generate airborne particulates (exacerbating H335 hazards).

  • Neutralization & Cleanup: Gently cover the spill with a damp, inert absorbent material (e.g., wet sand or vermiculite) to suppress dust. Carefully scoop the mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, as the compound's moderate lipophilicity requires surfactants for complete removal from surfaces.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate." PubChem, [Link]

  • U.S. Environmental Protection Agency. "Ethyl 2-amino-1H-pyrrole-3-carboxylate Properties - DTXSID30477766." CompTox Chemicals Dashboard, [Link]

  • Google Patents. "US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7).
  • Google Patents. "US20240166642A1 - Inhibitors of myeloperoxidase.

Methodological & Application

Paal-Knorr synthesis for substituted 2-aminopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Substituted 2-Aminopyrroles via Modified Paal-Knorr Cyclocondensation

Part 1: Executive Summary & Strategic Rationale

The 2-aminopyrrole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., MEK, MK2), tubulin inhibitors, and antifungal agents.[1] However, unlike their stable N-substituted counterparts, 2-aminopyrroles are electron-rich, prone to oxidation, and susceptible to polymerization.

The Challenge: The classical Paal-Knorr synthesis (condensation of 1,4-diketones with amines) yields pyrroles but lacks the intrinsic functionality to install a 2-amino group directly. Standard nitration/reduction sequences are often too harsh for complex substrates.

The Solution: This protocol details the Modified Paal-Knorr Cyclocondensation , utilizing


-keto nitriles (4-oxonitriles) as 1,4-dicarbonyl surrogates. By exploiting the nitrile group as an electrophilic trap for the intermediate enamine, we can access the 2-aminopyrrole core in a regioselective, convergent manner. This method preserves the topological logic of the Paal-Knorr synthesis while introducing the critical amine functionality.

Part 2: Mechanistic Insight & Causality

To master this synthesis, one must understand that it is an interrupted Paal-Knorr sequence . In the classical reaction, the amine attacks two ketones. Here, the nitrile replaces the second ketone, altering the termination step.

The "Nitrile-Trap" Mechanism
  • Initial Condensation: The primary amine (

    
    ) condenses with the ketone carbonyl of the 
    
    
    
    -keto nitrile to form a hemiaminal, which rapidly dehydrates to an imine.
  • Imine-Enamine Tautomerization: Under acid catalysis, the imine tautomerizes to the nucleophilic enamine. This step is critical; steric bulk at the

    
    -position can retard this process.
    
  • 5-Exo-Dig Cyclization: The enamine nitrogen (or carbon, depending on substitution) attacks the nitrile carbon. For 2-aminopyrroles, the nitrogen lone pair attacks the nitrile, forming the 5-membered ring.

  • Aromatization: Tautomerization of the resulting imino-pyrrolidine yields the aromatic 2-aminopyrrole.

Critical Control Point: The intermediate imine is prone to hydrolysis. Anhydrous conditions and the removal of water (via molecular sieves or Dean-Stark) are often required to drive the equilibrium forward.

PaalKnorrMechanism Start γ-Keto Nitrile + Primary Amine Imine Imine Intermediate Start->Imine -H2O (Acid Cat.) Enamine Enamine (Nucleophile) Imine->Enamine Tautomerization Cyclic 5-Exo-Dig Cyclization Enamine->Cyclic Nitrile Attack Product 2-Aminopyrrole (Aromatic) Cyclic->Product Aromatization

Figure 1: Mechanistic pathway of the Modified Paal-Knorr reaction using


-keto nitriles.

Part 3: Detailed Experimental Protocol

Protocol ID: PK-2AP-MOD-04 Scale: 1.0 mmol (Adaptable to 50 mmol)

Materials & Reagents
  • Precursor: Substituted

    
    -keto nitrile (1.0 equiv).
    
  • Amine Source: Primary amine (1.2 equiv) or Ammonium acetate (for N-unsubstituted analogs).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (10 mol%) OR Montmorillonite K-10 (heterogeneous, greener option).

  • Solvent: Toluene (anhydrous) or Ethanol (absolute).

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Workflow

1. Reaction Assembly (Inert Atmosphere)

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flush with Argon/Nitrogen. 2-aminopyrroles are oxidation-sensitive; excluding

    
     during formation is crucial.
    
  • Add

    
    -keto nitrile  (1.0 mmol) and Toluene  (5 mL).
    
  • Add Primary Amine (1.2 mmol). If using a volatile amine, add a slight excess (1.5 equiv).

  • Add p-TSA (0.1 mmol) and 500 mg of 4Å Molecular Sieves .

2. Cyclocondensation

  • Heat the mixture to reflux (110°C) .

  • Monitor: Check TLC every 1 hour. The starting nitrile spot should disappear.

  • Observation: The solution typically darkens (orange/brown) due to trace oxidation/oligomerization. This is normal, but deep black indicates decomposition.

  • Duration: Typically 3–6 hours.

3. Workup (The "Soft" Quench)

  • Cool reaction to room temperature.[2][3]

  • Filter through a celite pad to remove molecular sieves and polymer byproducts. Wash pad with EtOAc.

  • Critical Step: Wash the filtrate with saturated

    
      (2 x 10 mL) to remove the acid catalyst immediately. Acidic environments promote the polymerization of 2-aminopyrroles.
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo at <40°C.
    

4. Purification

  • Purify immediately via flash column chromatography.

  • Stationary Phase: Neutral Alumina (preferred over Silica Gel to prevent acid-catalyzed decomposition).

  • Eluent: Hexane/EtOAc gradient (typically 0%

    
     30% EtOAc).
    
  • Note: Store the purified product under Argon at -20°C.

Workflow Prep Preparation (Dry Solvents, Inert Gas) React Reflux (Toluene, p-TSA, 4h) Prep->React Add Reagents Quench Quench & Wash (Sat. NaHCO3) React->Quench Cool & Filter Purify Purification (Neutral Alumina) Quench->Purify Concentrate

Figure 2: Operational workflow for the synthesis of 2-aminopyrroles.

Part 4: Data Analysis & Troubleshooting

Quantitative Optimization Data

The following table summarizes solvent and catalyst effects on the yield of a model substrate (Phenyl-substituted


-keto nitrile + Aniline).
EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolNone781215Incomplete conversion
2EthanolAcetic Acid78645Significant byproduct
3Toluenep-TSA110482 Optimal Condition
4Toluene

110576Good, easier workup
5WaterMicrowave1500.560Green, but lower yield
Self-Validating Troubleshooting System
  • Issue: Low Yield / Starting Material Remains.

    • Root Cause:[4][5][6][7][8][9] Imine hydrolysis is faster than cyclization.

    • Fix: Ensure molecular sieves are fresh. Switch to a Dean-Stark trap to physically remove water. Increase catalyst loading to 20 mol%.

  • Issue: Product Decomposition on Column.

    • Root Cause:[4][5][6][7][8][9] Silica gel is slightly acidic (

      
      ), causing the electron-rich pyrrole to polymerize (turn black).
      
    • Fix: Use Neutral Alumina or pre-treat Silica gel with 1% Triethylamine in Hexane before loading the sample.

  • Issue: Formation of Furan Byproduct.

    • Root Cause:[4][5][6][7][8][9] Direct attack of the ketone oxygen on the nitrile (Paal-Knorr Furan synthesis pathway) under highly acidic conditions.

    • Fix: Lower the acidity. Switch from p-TSA to a milder Lewis acid like

      
       or simply reduce the p-TSA concentration.
      

Part 5: References

  • Fundamental Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[6][10] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • Multicomponent 2-Aminopyrrole Synthesis: Frolova, L. V., et al. "One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles."[1][7][8][9] Organic Letters, 2011, 13(5), 1118–1121. Link

  • Green Synthesis Protocols: Estévez, V., et al. "Recent advances in the synthesis of pyrroles by multicomponent reactions."[4][5] Chemical Society Reviews, 2014, 43, 4633-4657. Link

  • Alkynyl Hydrazide Route (Modern Variant): González-Pelayo, S., et al. "Short and Modular Synthesis of Substituted 2-Aminopyrroles." Organic Letters, 2021, 23(9), 3691–3696. Link

  • Three-Component Coupling: Nair, V., et al.[4][7] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 2001, 66(12), 4427–4429.[4] Link

Sources

Application Notes and Protocols: Unraveling the Reaction Mechanism for the Formation of Ethyl 2-amino-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its formation is crucial for process optimization, scale-up, and the development of novel synthetic routes to access diverse libraries of pyrrole-based compounds. This document provides a detailed examination of a plausible and chemically sound reaction mechanism for the synthesis of this target molecule, supported by established chemical principles. We will also present a representative experimental protocol to guide researchers in their synthetic endeavors.

Mechanistic Insights: A Thorpe-Ziegler Approach

While various methods exist for the synthesis of substituted pyrroles, a particularly elegant and efficient pathway to Ethyl 2-amino-1H-pyrrole-3-carboxylate involves an intramolecular Thorpe-Ziegler type reaction of a suitable dinitrile precursor. This reaction is a powerful tool for the formation of five- and six-membered rings.[1][2] The key steps of this proposed mechanism are outlined below.

Part 1: Formation of the Dinitrile Precursor

The synthesis logically begins with the formation of a key intermediate, ethyl 2,3-dicyanopropanoate. This can be achieved through the reaction of ethyl cyanoacetate and a suitable C1 synthon. A plausible route involves the reaction of ethyl cyanoacetate with paraformaldehyde in the presence of a cyanide source.

Part 2: Intramolecular Cyclization via Thorpe-Ziegler Reaction

The core of the synthesis is the base-catalyzed intramolecular cyclization of the dinitrile precursor. This transformation follows the well-established principles of the Thorpe-Ziegler reaction.[1][2]

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton from the carbon bearing the ester and one of the nitrile groups. This generates a resonance-stabilized carbanion. The choice of base is critical to favor this deprotonation without promoting unwanted side reactions.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This results in the formation of a five-membered ring and a cyclic imine anion intermediate.

  • Tautomerization and Protonation: The cyclic imine anion undergoes tautomerization to a more stable enamine anion. Subsequent protonation during aqueous workup yields the final product, Ethyl 2-amino-1H-pyrrole-3-carboxylate. The enamine tautomer is generally the more stable form due to the conjugation of the amino group with the pyrrole ring and the ester carbonyl.[1]

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanistic steps for the formation of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Reaction_Mechanism cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Thorpe-Ziegler Cyclization Ethyl_cyanoacetate Ethyl Cyanoacetate Precursor Ethyl 2,3-dicyanopropanoate Ethyl_cyanoacetate->Precursor 1. Paraformaldehyde Paraformaldehyde Paraformaldehyde->Precursor NaCN NaCN NaCN->Precursor Deprotonation Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Cyclic_Imine Cyclic Imine Anion Cyclization->Cyclic_Imine Tautomerization Tautomerization Cyclic_Imine->Tautomerization Enamine_Anion Enamine Anion Tautomerization->Enamine_Anion Protonation Protonation (Workup) Enamine_Anion->Protonation Final_Product Ethyl 2-amino-1H-pyrrole-3-carboxylate Protonation->Final_Product

Caption: Proposed reaction mechanism for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Experimental Protocol

The following protocol is a representative example for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate based on the proposed Thorpe-Ziegler cyclization of ethyl 2,3-dicyanopropanoate. Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Ethyl 2,3-dicyanopropanoate6299-47-4154.1410.0 g0.065
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.002.86 g0.071
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-
Saturated Ammonium Chloride Solution12125-02-953.49100 mL-
Ethyl Acetate141-78-688.113 x 100 mL-
Brine--100 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Dispersion of Sodium Hydride: Under a positive pressure of nitrogen, anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred at room temperature.

  • Addition of the Dinitrile Precursor: Ethyl 2,3-dicyanopropanoate is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching the Reaction: Once the reaction is deemed complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated ammonium chloride solution. Caution: Hydrogen gas is evolved during this step.

  • Workup and Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-amino-1H-pyrrole-3-carboxylate as a solid.

Data Presentation

ProductMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
Ethyl 2-amino-1H-pyrrole-3-carboxylateC₇H₁₀N₂O₂154.17Solid108290-86-4

Conclusion

The synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate can be efficiently achieved through a Thorpe-Ziegler type intramolecular cyclization of a suitable dinitrile precursor. This application note provides a detailed mechanistic rationale and a robust experimental protocol to guide researchers in the synthesis of this important heterocyclic building block. The principles outlined herein can be extended to the synthesis of a variety of substituted 2-aminopyrroles, highlighting the versatility of this synthetic strategy in drug discovery and development.

References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fernández, I., & Vicario, J. L. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. The Journal of Organic Chemistry, 86(10), 7356–7367. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-1h-pyrrole-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6605. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 23(15), 5536-5541. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2, 3-dicyanopropionate.
  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 21, 1-13. [Link]

  • Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

Application Note: Anticancer Applications of Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) is a highly versatile heterocyclic scaffold that has emerged as a critical asset in modern oncology and drug development. This application note provides an in-depth technical analysis of EAPC derivatives, focusing on their dual utility:

  • Direct Cytotoxic Agents : EAPC derivatives act as potent inhibitors of tubulin polymerization, selectively targeting soft tissue sarcomas[1].

  • Synthetic Precursors : The unique ortho-positioning of the amino and carboxylate groups makes EAPC an ideal building block for synthesizing fused bicyclic systems (e.g., pyrrolo[1,2-a]pyrimidines), which are core pharmacophores in targeted Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors[2] and Ubiquitin Specific Protease 7 (USP7) inhibitors[3].

This guide outlines the pharmacological rationale, quantitative efficacy data, and self-validating experimental protocols required to evaluate and synthesize EAPC-derived anticancer compounds.

Pharmacological Rationale & Mechanism of Action

The structural geometry of EAPC allows it to interact with critical intracellular targets or serve as a foundational core for complex targeted therapies.

Direct Tubulin Inhibition

Research by Boichuk et al. has established that EAPC derivatives exhibit potent in vitro cytotoxicity against multiple soft tissue cancer cell lines[1]. Mechanistically, these compounds bind directly to tubulin dimers, inhibiting microtubule polymerization[4]. Because dynamic instability of microtubules is required for the formation of the mitotic spindle, EAPC derivatives induce profound G2/M cell-cycle arrest, leading to the accumulation of tumor cells in the M phase and subsequent apoptosis[5].

Scaffold for Targeted Inhibitors (ATR & USP7)

Beyond direct cytotoxicity, EAPC is heavily utilized in the synthesis of advanced targeted therapeutics:

  • ATR Inhibitors : EAPC is reacted with malonate derivatives to form pyrrolo[1,2-a]pyrimidine cores. These compounds inhibit ATR, a critical kinase in the DNA damage response (DDR) pathway, forcing cancer cells with high replication stress into mitotic catastrophe[2].

  • USP7 Inhibitors : By reacting EAPC with oxetan-2-one derivatives, researchers generate irreversible inhibitors of USP7. Inhibiting USP7 prevents the deubiquitination of MDM2, leading to MDM2 degradation and the subsequent stabilization and activation of the p53 tumor suppressor protein[3].

MOA EAPC Ethyl 2-amino-1H-pyrrole- 3-carboxylate (EAPC) Tubulin Tubulin Dimers EAPC->Tubulin Direct Binding ATR_USP7 Targeted Inhibitors (ATR / USP7) EAPC->ATR_USP7 Scaffold Precursor Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Arrest G2/M Cell-Cycle Arrest Polymerization->Arrest Apoptosis Tumor Cell Apoptosis (Soft Tissue Sarcomas) Arrest->Apoptosis DNA_Repair DNA Damage Response / p53 Stabilization ATR_USP7->DNA_Repair DNA_Repair->Apoptosis

Figure 1. Dual mechanistic pathways of EAPC derivatives in anticancer applications.

Quantitative Cytotoxicity Profile

EAPC derivatives have been rigorously evaluated using microtubule cell proliferation assays across a diverse panel of human cancer cell lines. The table below summarizes the phenotypic impact of EAPC-mediated tubulin inhibition across specific soft tissue malignancies[1],[6].

Cell LineOrigin / Cancer TypeEAPC Derivative Cytotoxicity ProfilePrimary Mechanism of Action
SK-LMS-1 LeiomyosarcomaPotent InhibitionTubulin polymerization inhibition
RD RhabdomyosarcomaPotent InhibitionG2/M cell-cycle arrest
GIST-T1 Gastrointestinal Stromal TumorPotent InhibitionG2/M cell-cycle arrest
A-673 Ewing's SarcomaPotent InhibitionTubulin polymerization inhibition
U-2 OS OsteosarcomaPotent InhibitionAccumulation in M phase

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices and environmental conditions is explicitly detailed.

Protocol A: In Vitro Tubulin Polymerization Assay (Direct Action Validation)

Objective: To quantify the direct inhibitory effect of EAPC derivatives on microtubule assembly[4].

Causality & Assay Design: Microtubules scatter light at 340 nm. As tubulin heterodimers polymerize into intact microtubules, the optical density (OD) increases proportionally. By monitoring OD340 over time, the rate and extent of polymerization can be accurately measured.

Reagents & Buffers:

  • PEM Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂.

    • Causality: PIPES maintains the precise pH required for tubulin stability. EGTA selectively chelates Ca²⁺ (which triggers depolymerization) without stripping Mg²⁺. Mg²⁺ is strictly required for GTP coordination at the tubulin β-monomer E-site.

  • GTP: 1 mM (Final concentration).

  • Controls: Paclitaxel (Positive control for stabilization), Colchicine (Positive control for inhibition), DMSO (Vehicle control).

Step-by-Step Workflow:

  • Plate Preparation: Pre-warm a UV-transparent 96-well microplate to 37°C. Causality: Tubulin polymerization is highly temperature-dependent and will not initiate spontaneously at cold temperatures.

  • Compound Plating: Add 5 µL of EAPC derivatives (at varying concentrations, e.g., 0.1 µM to 10 µM) or control compounds to the designated wells.

  • Tubulin Master Mix: Keep purified porcine brain tubulin (3 mg/mL) on ice. Mix with PEM buffer and 1 mM GTP immediately before use to prevent premature polymerization.

  • Initiation: Rapidly add 95 µL of the Tubulin Master Mix to each well using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Self-Validation Check: The assay is valid only if the Paclitaxel curve shows a rapid, steep increase in OD340 (hyper-polymerization) and the Colchicine curve remains flat (complete inhibition) relative to the DMSO vehicle.

Protocol B: Synthesis of Pyrrolo[1,2-a]pyrimidine Core (Scaffold Validation)

Objective: To synthesize the fused bicyclic intermediate required for targeted ATR inhibitors using EAPC as the starting material[2].

Workflow Step1 EAPC (Starting Material) Step2 Cyclization Reaction (DMF, Cs2CO3, 120°C) Step1->Step2 Step3 Pyrrolo[1,2-a]pyrimidine Intermediate Step2->Step3 Step4 Targeted Anti-Cancer Agent (ATR) Step3->Step4

Figure 2. General synthetic workflow utilizing EAPC as a core building block for ATR inhibitors.

Causality & Synthesis Design: The synthesis relies on a high-temperature nucleophilic cyclization. The amino group of EAPC attacks the electrophilic carbonyl of a malonate derivative, followed by a secondary cyclization involving the ester group.

Step-by-Step Workflow:

  • Suspension: In a dry, round-bottom flask, suspend 2.0 g (13.0 mmol) of EAPC and 12.7 g (38.9 mmol) of Cesium Carbonate (Cs₂CO₃) in 80 mL of anhydrous Dimethylformamide (DMF).

    • Causality: Cs₂CO₃ is chosen over lighter alkali bases (like Na₂CO₃) because the large ionic radius of cesium provides higher solubility in organic solvents and enhances the nucleophilicity of the pyrrole amine without causing premature ester hydrolysis. DMF acts as a polar aprotic solvent to stabilize the transition state.

  • Reagent Addition: Dropwise, add 3.7 mL (32.4 mmol) of 1,3-dimethyl propanedioate to the suspension.

  • Thermal Cyclization: Equip the flask with a reflux condenser and stir the mixture at 120°C for 6 hours[2].

    • Causality: 120°C provides the necessary activation energy to overcome the steric hindrance of the bicyclic ring closure.

  • Reaction Monitoring (Validation): Monitor the reaction via LC-MS. The reaction is complete when the EAPC mass peak (m/z ~154) disappears and the product mass peak emerges.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic cesium salts. Concentrate the filtrate under reduced pressure to dryness.

  • Purification: Purify the residue via preparative HPLC (C18 column, 10-95% MeOH in H₂O with 0.1% HCOOH) to yield the pure pyrrolo[1,2-a]pyrimidine intermediate[2].

References

  • Allied Academies, 2017. 2.World Journal of Pharmaceutical Research, Vol 12, Issue 7, 2023. 3.Google Patents, 2022. 4.Google Patents, 2024.

Sources

Protocol for the purification of "Ethyl 2-amino-1H-pyrrole-3-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Stability Assessment

Ethyl 2-amino-1H-pyrrole-3-carboxylate represents a class of "enamine-like" heterocycles. While the ester group at position 3 provides some electronic stabilization, the 2-amino group renders the pyrrole ring significantly electron-rich.

The Stability Paradox

Researchers often encounter a "vanishing product" phenomenon where the compound degrades during standard purification.

  • Oxidative Sensitivity: The electron-rich ring is prone to rapid oxidation by atmospheric oxygen, turning the compound from an off-white solid to a dark brown/black tar.

  • Acid Sensitivity (The Silica Trap): Standard silica gel is slightly acidic (pH ~5.0–6.5). This acidity can protonate the C5 position or the amine, catalyzing oligomerization or ring-opening decomposition.

Critical Directive: Do not use untreated silica gel. The stationary phase must be neutralized to ensure recovery.

PropertySpecificationImplication for Chromatography
Molecular Weight 154.17 g/mol Small molecule; diffuses quickly.
pKa (Conjugate Acid) ~3–4 (Pyrrole ring)Weakly basic, but acid-sensitive.
Physical State Solid (mp 96–98°C)Can be solid-loaded (carefully).
Solubility EtOAc, DCM, MeOHAvoid MeOH in column if possible (nucleophilic).

Pre-Purification Analytics: The "Go/No-Go" Phase

Before committing the bulk material to a column, you must validate the stability of the analyte on the stationary phase using 2D TLC .[1]

Protocol: 2D Stability Check
  • Plate Prep: Cut a square TLC plate (silica).

  • Spotting: Spot the crude mixture at the bottom-left corner.

  • Run 1: Develop vertically in 30% EtOAc/Hexanes.

  • Drying: Allow the plate to dry in air for 10 minutes (simulating column residence time).

  • Run 2: Rotate the plate 90° and develop in the same solvent system.

  • Analysis:

    • Stable: All spots lie on the diagonal line.

    • Unstable: Spots appear off-diagonal or show streaking/tailing (decomposition).

    • Result: If decomposition is observed, amine-treated silica is mandatory .

Core Protocol: Amine-Buffered Column Chromatography

This protocol modifies standard flash chromatography to create a basic micro-environment, suppressing acid-catalyzed decomposition.

Phase 1: Stationary Phase Preparation (Neutralization)
  • Reagents: Silica Gel 60 (40–63 µm), Triethylamine (Et3N), Hexanes.

  • Method (Slurry Packing):

    • Calculate required silica (approx. 30–50g silica per 1g crude).

    • Suspend silica in a solution of 5% Et3N in Hexanes .

    • Pour slurry into the column.

    • Flush with 2–3 column volumes (CV) of the starting eluent (e.g., 10% EtOAc/Hexanes with 1% Et3N ) to remove excess free amine while keeping the surface deactivated.

Phase 2: Sample Loading
  • Preferred: Liquid Load . Dissolve crude in a minimum volume of DCM (Dichloromethane) or Toluene.

    • Why? Avoids the heat of adsorption associated with direct solid loading on fresh silica.

  • Alternative: If solubility is poor, solid load onto Celite 545 (neutral), never onto acidic silica.

Phase 3: Elution Gradient
  • Base Additive: Maintain 1% Et3N in all mobile phase reservoirs throughout the run.

  • Flow Rate: High (e.g., 20–25 mL/min for a 12g column). Speed is yield.

StepSolvent Composition (v/v)Purpose
Equilibration 99% Hexane / 1% Et3NStabilize column pH.
Load Sample in DCMApply narrow band.
Segment 1 5% EtOAc / 94% Hexane / 1% Et3NElute non-polar impurities (e.g., unreacted aromatics).
Segment 2 10% → 40% EtOAc GradientTarget Elution Window.
Flush 100% EtOAcRemove polar byproducts.
Phase 4: Fraction Handling
  • Collect fractions in tubes containing a trace of Et3N (optional, for extreme sensitivity).

  • Immediate TLC: Check fractions immediately. Do not let them sit overnight.

  • Evaporation: Rotary evaporate at < 35°C . Higher heat promotes polymerization.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical interactions governing this protocol.

PurificationProtocol cluster_mech Mechanism of Failure on Untreated Silica Start Crude Reaction Mixture (Ethyl 2-amino-1H-pyrrole-3-carboxylate) TLC 2D TLC Stability Test (Standard Silica) Start->TLC Decision Decomposition Observed? TLC->Decision StdColumn Standard Flash Column (NOT RECOMMENDED) Decision->StdColumn No (Rare) BufferedColumn Amine-Treated Silica Column (Slurry pack with 5% Et3N) Decision->BufferedColumn Yes (Expected) Elution Gradient Elution (Hex/EtOAc + 1% Et3N) BufferedColumn->Elution Workup Evaporation (<35°C) Inert Atmosphere Elution->Workup Storage Storage: -20°C, Dark, Ar/N2 Workup->Storage AcidSite Si-OH (Acidic) Pyrrole 2-Amino Pyrrole (Electron Rich) AcidSite->Pyrrole Protonation Decomp Oxidation / Polymerization (Black Tar) Pyrrole->Decomp Catalysis

Caption: Workflow for the purification of labile 2-aminopyrroles, highlighting the critical decision point for silica neutralization to prevent acid-catalyzed decomposition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product turns black on column Acid-catalyzed oxidation.Stop. Repack column with higher Et3N % (up to 5% in slurry). Use degassed solvents.
Streaking / Tailing Interaction with silanols.Increase Et3N in mobile phase to 2%. Switch to DCM/MeOH (95:5) if polarity is too high for Hex/EtOAc.
Co-elution with impurities Gradient too steep.Use an isocratic "hold" at the elution percentage (e.g., 20% EtOAc) for 5 CVs.
Low Recovery Polymerization on concentration.Do not rotovap to dryness if possible. Store as a concentrated solution in toluene at -20°C, or precipitate immediately with cold hexanes.

Storage and Handling

Once purified, the stability clock resets. 2-aminopyrroles are not shelf-stable indefinitely.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (UV protection).

  • Temperature: -20°C is mandatory for long-term storage (>1 week).

  • Form: If the compound is an oil, attempt to crystallize it using Et2O/Hexanes or DCM/Hexanes. The crystalline lattice provides significant protection against oxidation compared to the amorphous oil/foam.

References

  • Organic Syntheses : N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole. (Demonstrates the protocol for amine-treated neutral silica for sensitive pyrroles). [Link]

  • PubChem : Ethyl 2-amino-1H-pyrrole-3-carboxylate (Compound Summary). [Link]

  • Arkivoc : Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (Provides context on the synthesis and stability of analogous Gewald products). [Link]

  • Journal of Separation Science : Development and chromatographic exploration of stable-bonded cross-linked amino silica. (Discusses the hydrolytic stability and interaction of amines with silica). [Link]

Sources

Troubleshooting & Optimization

Removal of unreacted starting materials from "Ethyl 2-amino-1H-pyrrole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-amino-1H-pyrrole-3-carboxylate. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic building block. Achieving high purity is critical for downstream applications, yet removing unreacted starting materials can be a significant bottleneck. This document provides practical, field-tested solutions in a direct question-and-answer format, moving from common issues to in-depth troubleshooting for more persistent purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I'll encounter in my crude product?

The identity of residual starting materials is intrinsically linked to your synthetic approach. For the prevalent Gewald synthesis, which is a common multicomponent reaction for this class of compounds, you are most likely to encounter unreacted ethyl cyanoacetate and elemental sulfur .[1][2] If you are employing a Paal-Knorr type synthesis, residual 1,4-dicarbonyl compounds or the amine source (such as ammonia or a primary amine) would be the expected contaminants.[3][4][5]

Q2: My initial recrystallization attempt yielded a product that is still impure. What are my next steps?

Recrystallization is a powerful but highly specific technique. If impurities persist, it indicates that the chosen solvent system is not adequately differentiating between your product and the contaminants.

  • Optimize the Solvent System: A single solvent is often insufficient. The goal is to find a binary or even tertiary solvent system where your product is highly soluble when hot but sparingly soluble at room or sub-ambient temperatures, while the impurities remain in the mother liquor. Common systems to explore include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.

  • Utilize Activated Carbon: If your product is discolored (e.g., yellow, brown), this often points to high-molecular-weight, chromophoric byproducts. Adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb these impurities. Be cautious, as excessive use can lead to loss of the desired product.

  • Consider an Anti-Solvent Approach: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., water, hexanes) until turbidity persists. Heating to redissolve and then cooling slowly can induce the formation of high-purity crystals.

Q3: My isolated product has a persistent yellow tint. What is the cause and how can it be removed?

A yellow hue is a classic indicator of residual elemental sulfur from a Gewald-type synthesis. It can also arise from minor oxidative degradation products.

  • For Sulfur Removal: The most direct method is a chemical wash. Stirring the crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous solution of sodium thiosulfate will convert the elemental sulfur into soluble thiosulfate salts, which are easily removed in the aqueous phase.

  • For Oxidative Impurities: As noted in Q2, treatment with activated carbon during a hot recrystallization is a highly effective method for removing colored degradation products.

In-Depth Troubleshooting Guides

Scenario 1: Persistent Contamination with Ethyl Cyanoacetate

Ethyl cyanoacetate is a frequent contaminant from Gewald-type syntheses. Its polarity and boiling point can make it difficult to remove by simple recrystallization or evaporation.

The Scientific Principle: Exploiting Basicity

The key to an effective separation lies in the difference in chemical properties. Ethyl 2-amino-1H-pyrrole-3-carboxylate possesses a basic amino group (pKa of the conjugate acid is ~4-5), making it soluble in acidic aqueous solutions. In contrast, ethyl cyanoacetate is a neutral organic molecule with no significant basicity, and it will remain in an organic solvent. This differential solubility is the basis for an acid-base extraction.

This protocol is designed to selectively pull the basic product into an aqueous layer, leaving neutral impurities like ethyl cyanoacetate behind in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. The basic pyrrole will react with the HCl to form a water-soluble ammonium salt.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer, containing the ethyl cyanoacetate, can be discarded.

  • Back-Wash: To remove any residual organic impurities, wash the collected aqueous layer with a fresh portion of ethyl acetate. Discard this organic wash.

  • Neutralization & Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is neutral to slightly basic (pH 7-8). Your purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then dry thoroughly under vacuum.

Comparative Data Table:

CompoundKey Functional GroupBehavior in 1M HClSolubility in Ethyl Acetate
Ethyl 2-amino-1H-pyrrole-3-carboxylate Basic Amino GroupForms soluble saltModerate
Ethyl Cyanoacetate Neutral Ester/NitrileInsolubleHigh

Workflow Diagram: Acid-Base Purification

cluster_0 Acid-Base Extraction Workflow crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Extract with 1M HCl crude->sep_funnel aq_phase Aqueous Phase (Protonated Product Salt) sep_funnel->aq_phase Product Extracts org_phase Organic Phase (Ethyl Cyanoacetate) sep_funnel->org_phase Impurity Remains neutralize Neutralize Aqueous Phase with Base (e.g., NaHCO3) aq_phase->neutralize precipitate Precipitation of Pure Product neutralize->precipitate filter Filter, Wash & Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Scenario 2: Removal of Residual Elemental Sulfur

Elemental sulfur is notoriously difficult to remove by standard crystallization as it can become entrapped within the crystal lattice of the product.

The Scientific Principle: Chemical Conversion to a Soluble Salt

This method relies on a redox reaction. Elemental sulfur (S₈) reacts with the thiosulfate ion (S₂O₃²⁻) to form the highly water-soluble tetrathionate ion (S₄O₆²⁻) and other soluble polysulfides, which can then be easily washed away.

This is a simple and highly effective workup step to be performed before final purification.

Step-by-Step Methodology:

  • Dissolution/Suspension: Dissolve or suspend the crude, sulfur-contaminated product in a generous volume of an organic solvent like ethyl acetate.

  • Thiosulfate Wash: Transfer the mixture to a separatory funnel and add an equal volume of a 10% (w/v) aqueous sodium thiosulfate solution.

  • Agitation: Shake the funnel vigorously for 5-10 minutes. A mild warming of the funnel may be observed.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Final Washes: Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble species and to aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be free of sulfur and ready for final purification by recrystallization.

Decision Logic Diagram: Purification Strategy

start Analyze Crude Product (TLC, NMR, Appearance) check_sulfur Yellow solid or Sulfur odor present? start->check_sulfur check_start_mat Starting Material (e.g., Ethyl Cyanoacetate) Present by NMR/TLC? check_sulfur->check_start_mat No thiosulfate_wash Perform Thiosulfate Wash check_sulfur->thiosulfate_wash Yes acid_base Perform Acid-Base Extraction check_start_mat->acid_base Yes recrystallize Final Purification: Recrystallization check_start_mat->recrystallize No thiosulfate_wash->check_start_mat acid_base->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification method.

References

  • Paal-Knorr Pyrrole Synthesis. Wikipedia. [Link]

  • Knorr Pyrrole Synthesis. Wikipedia. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (A general overview of the reaction mechanism and conditions). [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting low yields in the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Pyrrole syntheses—whether Paal-Knorr, Hantzsch, or Barton-Zard—are often plagued by competing thermodynamic sinks and kinetic traps. This guide focuses on the mechanistic causality behind low yields and provides self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow: Identifying the Root Cause of Low Yields

Before adjusting parameters, you must diagnose the specific failure mode of your reaction. The decision tree below isolates the most common kinetic and thermodynamic failures in pyrrole synthesis.

TroubleshootingTree Start Low Pyrrole Yield Detected Check1 Unreacted Starting Materials Present? Start->Check1 Cause1 Steric Hindrance or Weak Catalyst Check1->Cause1 Yes Check2 Major Byproducts Observed? Check1->Check2 No Sol1 Increase Temp (Microwave) or use Sc(OTf)3 Cause1->Sol1 Cause2 Furan Formation (pH < 3) Check2->Cause2 Furan (Paal-Knorr) Cause3 Polymerization / Tarry Residue Check2->Cause3 Tars/Polymers Sol2 Buffer to pH 4-7 Use Weak Acid Cause2->Sol2 Sol3 Lower Temp & Reduce Acid Conc. Cause3->Sol3

Diagnostic decision tree for troubleshooting low yields in pyrrole synthesis.

Method-Specific Troubleshooting & FAQs

Section A: Paal-Knorr Synthesis

Q: Why am I getting furan instead of my target N-substituted pyrrole? A: The Paal-Knorr reaction is highly sensitive to the pH of the reaction medium. Under, the 1,4-dicarbonyl compound undergoes rapid acid-catalyzed enolization, followed by intramolecular cyclization and dehydration to form a furan[1]. This oxygen-driven pathway outcompetes the nucleophilic attack of the primary amine. Solution: Buffer the reaction to weakly acidic or neutral conditions (pH 4-7)[1]. Replace harsh Brønsted acids (like p-TsOH) with weaker acids (e.g., acetic acid) or use mild Lewis acids like Sc(OTf)₃, which selectively activate the carbonyl without over-protonating the amine[2].

Q: My reaction stalls with sterically hindered primary amines. How can I drive it to completion? A: Bulky amines have a significantly reduced rate of nucleophilic attack on the carbonyl. Applying prolonged conventional heating to force the reaction often leads to oxidative degradation or polymerization of the starting materials[2]. Solution: Employ (120–150 °C for 2–10 minutes)[3]. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation energy barrier for hindered substrates while minimizing the residence time that causes tar formation[4].

Section B: Hantzsch Pyrrole Synthesis

Q: I am observing significant dihydropyrazine byproducts. How do I prevent this? A: The Hantzsch synthesis relies on an α-aminoketone intermediate formed in situ from an α-haloketone and an amine. Because this intermediate possesses both a nucleophilic amine and an electrophilic carbonyl, it is highly prone to , which yields dihydropyrazines and drastically reduces pyrrole yields[5]. Solution: Control the steady-state concentration of the reactive intermediates. Instead of a one-pot mix, pre-form the enaminone from the β-dicarbonyl and amine, then add the α-haloketone dropwise[6].

Section C: Barton-Zard Reaction

Q: The conversion of my nitroalkene to the 3,4-disubstituted pyrrole is very low. Is my base the issue? A: Yes. The Barton-Zard reaction requires a base strong enough to deprotonate the α-isocyanoacetate to initiate the Michael addition, but not so harsh that it degrades the sensitive nitroalkene[7]. Solution: For non-ionic strong base requirements, are optimal[8]. If utilizing greener solvents like ethanol, K₂CO₃ at reflux provides excellent yields[9]. Furthermore, to mitigate the instability of the nitroalkene, add it dropwise as a dilute solution at 0 °C.

Comparative Data: Reaction Parameters and Byproduct Mitigation

To optimize your synthesis, benchmark your current parameters against the established optimal conditions summarized below.

Synthesis MethodKey ReactantsTypical Yield LimiterPrimary ByproductOptimized Catalyst / Base
Paal-Knorr 1,4-dicarbonyl + primary amineSteric hindrance, harsh acidsFuran, Polymeric tarsAcetic acid, Sc(OTf)₃, Microwave[1][4]
Hantzsch β-ketoester + α-haloketone + amineIntermediate self-condensationDihydropyrazinePre-formed enaminone (kinetic control)[5][6]
Barton-Zard Nitroalkene + isocyanoacetateBase incompatibilityNitroalkene degradationDBU, K₂CO₃, BTPP[8][9]
Van Leusen Enone + TosMICIncomplete deprotonationUnreacted enoneNaH, t-BuOK[7][10]

Mechanistic Pathway Visualization

Understanding the divergent pathways in the Paal-Knorr synthesis is critical for yield optimization. The diagram below illustrates how pH dictates the thermodynamic fate of the reaction.

PaalKnorrMechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Primary Amine (pH 4-7) Enol Enol Intermediate Dicarbonyl->Enol Strong Acid (pH < 3) Pyrrole Target Pyrrole (High Yield) Hemiaminal->Pyrrole Cyclization & Dehydration Furan Furan Byproduct (Yield Loss) Enol->Furan Intramolecular Cyclization

Divergent mechanistic pathways in the Paal-Knorr reaction dictated by pH.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints. If a checkpoint fails, halt the experiment and adjust parameters, saving time and reagents.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Sterically Hindered Pyrroles

Causality: Microwaves provide rapid, uniform heating, overcoming the activation energy barrier for sterically hindered amines without the prolonged thermal exposure that causes polymerization.

  • Reactant Preparation: In a microwave-safe reaction tube, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the sterically hindered primary amine (1.2 mmol) in 2 mL of absolute ethanol[4].

  • Catalyst Addition: Add exactly 0.1 mmol of glacial acetic acid. Note: Do not exceed this amount; maintaining a weakly acidic environment is critical to prevent furan formation.[4][11].

  • Irradiation: Seal the tube and irradiate in a microwave reactor at 120–150 °C for 5 minutes.

  • Validation Checkpoint (TLC): Spot the crude mixture against the starting dicarbonyl. Furan byproducts will elute significantly faster (higher Rf) than the highly polar pyrrole. If furan is the major spot, your acid concentration was too high.

  • Workup: Remove ethanol under reduced pressure. Dissolve in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Optimized Barton-Zard Synthesis of 3,4-Disubstituted Pyrroles

Causality: Nitroalkenes are highly prone to polymerization under strong base conditions. Dropwise addition at 0 °C maintains a low steady-state concentration of the nitroalkene, kinetically favoring the bimolecular reaction with the isocyanoacetate over self-polymerization.

  • Base Setup: To a flame-dried round-bottom flask under inert atmosphere, add ethyl isocyanoacetate (1.0 eq) and DBU (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C.

  • Substrate Addition: Prepare a dilute solution of the nitroalkene (1.0 eq) in CH₂Cl₂. Add this solution dropwise over 30 minutes to the base mixture at 0 °C[12].

  • Validation Checkpoint (Visual): Monitor the color of the reaction. A pale yellow to orange shift is normal. A rapid shift to an opaque, dark tar indicates base-catalyzed degradation of the nitroalkene (often due to adding it too quickly).

  • Cyclization: Allow the mixture to slowly warm to room temperature and stir for 3 hours (monitor via TLC until the nitroalkene is consumed).

  • Purification: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Grokipedia. "Hantzsch pyrrole synthesis." Grokipedia. Available at: [Link]

  • Ono, N. "Barton-Zard Pyrrole Synthesis and its Application." Heterocycles. Available at: [Link]

  • MDPI. "Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction." Molecules. Available at:[Link]

  • Organic Syntheses. "Org. Synth. 2023, 100, 287." Organic Syntheses. Available at: [Link]

  • Wikipedia. "Pyrrole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Vedantu. "Pyrrole: Structure, Properties, Synthesis & Applications." Vedantu. Available at:[Link]

  • Academia. "Microwave-activated Synthesis of Pyrroles: A Short Review." Wiley Online Library. Available at:[Link]

  • Ataman Kimya. "PYRROLE." Ataman Chemicals. Available at:[Link]

  • Rešetar, J. et al. "Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4‐b]indole Cores." Asian Journal of Organic Chemistry. Available at:[Link]

  • R Discovery. "Paal‐Knorr Pyrrole Synthesis." Researcher Life. Available at: [Link]

  • Thieme. "Versatile Synthesis of 4-Fluoropyrroles: Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes." J. Org. Chem. Available at:[Link]

  • ResearchGate. "Recent advances in the syntheses of pyrroles." ResearchGate. Available at: [Link]

  • RGM College. "Paal–Knorr synthesis of pyrroles." RGM College Of Engineering. Available at: [Link]

  • ResearchGate. "A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Preventing Side Reactions in the Synthesis of Aminopyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aminopyrrole esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The inherent reactivity of the pyrrole ring and the amino functionality presents unique challenges, often leading to side reactions that can compromise yield and purity.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind common experimental pitfalls and their solutions, we aim to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of aminopyrrole esters, particularly via the Paal-Knorr condensation and related methods.

Q1: My reaction yield of the desired aminopyrrole ester is consistently low or the reaction fails to proceed to completion. What are the primary causes?

Low conversion is a frequent obstacle that can stem from several factors, ranging from the quality of your reagents to sub-optimal reaction parameters. A systematic approach is the best way to diagnose the issue.[1][2]

Initial Checks:

  • Purity of Starting Materials: The 1,4-dicarbonyl compound is a critical starting material. Impurities can inhibit the reaction. It is highly recommended to use purified dicarbonyl compounds; techniques like distillation or recrystallization should be employed if purity is questionable.[2] Likewise, the amine starting material must be of high purity and fresh.[1]

  • Reagent Stability: Certain 1,4-dicarbonyl compounds can be unstable. Ensure they have been stored correctly under an inert atmosphere and refrigerated if necessary.[1]

  • Stoichiometry: While the reaction is typically a 1:1 condensation, using a slight excess (1.1–1.5 equivalents) of the amine can often improve yields by favoring the desired reaction pathway over competing side reactions.[1][3]

Troubleshooting Workflow:

Below is a decision-tree to guide your troubleshooting process for low conversion issues.

G start Low Conversion Observed check_purity Verify Purity of 1,4-Dicarbonyl & Amine (NMR, GC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impurities Detected check_purity->purity_bad No check_conditions Review Reaction Conditions (Catalyst, Temp, Time) purity_ok->check_conditions purify Purify Starting Materials (Distillation/Recrystallization) & Rerun Reaction purity_bad->purify end_point Improved Yield purify->end_point conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Harsh Conditions Used (e.g., Strong Acid, High Temp) check_conditions->conditions_bad No check_reactivity Assess Substrate Reactivity conditions_ok->check_reactivity optimize_conditions Optimize Conditions: - Use Weak Acid (e.g., AcOH) - Moderate Temperature (60-80 °C) - Monitor by TLC conditions_bad->optimize_conditions optimize_conditions->end_point reactive_substrate Substrates are Electronically Favorable check_reactivity->reactive_substrate No, proceed to purification checks unreactive_substrate Poorly Reactive Amine? (e.g., e--withdrawing groups) check_reactivity->unreactive_substrate Yes change_catalyst Consider Milder, More Efficient Catalysts (e.g., Lewis Acids like Sc(OTf)₃) unreactive_substrate->change_catalyst change_catalyst->end_point

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing a significant byproduct along with my aminopyrrole ester. How can I identify and minimize it?

The most common byproduct in Paal-Knorr type syntheses is the corresponding furan derivative .[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-cyclization and dehydration, a reaction that competes directly with the desired amine condensation.[3][4]

Causality and Mechanism:

The formation of either a pyrrole or a furan is a mechanistic branch point dictated primarily by pH.

  • Pyrrole Pathway (Desired): The amine attacks a carbonyl group to form a hemiaminal, which then cyclizes onto the second carbonyl. This is favored under neutral or weakly acidic conditions.[4]

  • Furan Pathway (Side Reaction): Under strongly acidic conditions (pH < 3), one carbonyl is protonated, which facilitates tautomerization to an enol. The enol's hydroxyl group then attacks the second protonated carbonyl, leading to cyclization and dehydration to form the furan.[4][5]

G cluster_0 Reaction Pathways start 1,4-Dicarbonyl Compound pyrrole_path Amine (R-NH₂) Weak Acid (pH > 3) furan_path Strong Acid (pH < 3) No Amine hemiaminal Hemiaminal Intermediate start->hemiaminal 1 enol Enol Intermediate start->enol 3 pyrrole Aminopyrrole Ester (Product) hemiaminal->pyrrole 2 furan Furan Ester (Byproduct) enol->furan 4

Caption: Competing pathways for pyrrole vs. furan synthesis.

Preventative Strategies:

  • Strict pH Control: This is the most critical factor. Maintain a pH greater than 3. The use of a weak acid catalyst, such as acetic acid, is often sufficient to promote the reaction without causing significant furan formation.[2][3]

  • Use Excess Amine: Employing a 1.1 to 1.5 molar excess of the amine can help shift the equilibrium towards the pyrrole formation pathway.[3]

  • Milder Catalysts: For sensitive substrates, consider alternative catalysts. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) have been shown to be effective under milder conditions.[3][5]

ConditionExpected Major ProductRationale
pH > 3 (Weak Acid) Aminopyrrole EsterNucleophilic attack of the amine is favored over acid-catalyzed self-condensation of the dicarbonyl.[4]
pH < 3 (Strong Acid) Furan ByproductProtonation and enolization of the dicarbonyl leads to rapid intramolecular cyclization.[3][4]
Excess Amine Aminopyrrole EsterLe Châtelier's principle drives the reaction toward the amine condensation product.[3]
No Amine Furan ByproductThe only available pathway is self-condensation.[3]
Q3: My aminopyrrole ester product appears to be degrading during the reaction or work-up. How can I prevent this?

Pyrroles, especially electron-rich ones like aminopyrroles, can be sensitive to both strong acids and oxidative conditions.[6] Product degradation is often a consequence of overly harsh reaction conditions.

Causes & Solutions:

  • Prolonged Heating/Harsh Acid: Extended reaction times at high temperatures, particularly in the presence of acid, can lead to polymerization or decomposition of the pyrrole ring.[3][7]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] Once the starting material is consumed, work up the reaction immediately. Avoid excessive heating and use the mildest effective catalyst.

  • Oxidative Degradation: The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can occur during the reaction or upon exposure to air during work-up and purification.[6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During work-up, minimize the product's exposure to air and light.

Q4: The amino group or the pyrrole NH seems to be interfering with a subsequent reaction step. Should I be using a protecting group?

Yes, protecting group chemistry is essential when dealing with multifunctional molecules like aminopyrrole esters. Both the exocyclic amino group and the endocyclic pyrrole nitrogen can be nucleophilic and/or acidic, requiring protection depending on the desired downstream chemistry.

  • Protecting the Pyrrole Nitrogen: The pyrrole N-H is weakly acidic and can be deprotonated by strong bases. The nitrogen lone pair also contributes to the ring's high electron density, making it prone to oxidation or unwanted electrophilic attack.[6] Introducing an electron-withdrawing protecting group can modulate this reactivity.

  • Protecting the Amino Group: The exocyclic amino group is a potent nucleophile and may require protection against acylation, alkylation, or other electrophilic reagents if you intend to modify another part of the molecule first.[8]

Common Protecting Groups for the Pyrrole Nitrogen:

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acid (e.g., TFA, HCl)[6]Acid-labile, widely used. Can be unstable to some acidic reaction conditions.
Tosyl (p-Toluenesulfonyl)TsTsCl, base (e.g., NaH, Pyridine)Strong reducing agents (e.g., Na/NH₃) or strong acid.[8]Very robust, stable to a wide range of conditions.
BenzyloxycarbonylCbz / ZBenzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)[8]Removed under neutral conditions, useful for acid/base sensitive molecules.
2,5-DimethylpyrroleDMPHexane-2,5-dione, weak acid[9]Hydroxylamine hydrochloride[9]Protects primary amines by forming a stable tertiary pyrrole structure.

Validated Experimental Protocols

Protocol 1: General Optimized Paal-Knorr Synthesis of an Ethyl 2-amino-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole-3-carboxylate

This protocol incorporates best practices for maximizing yield and minimizing furan byproduct formation.

Materials:

  • Ethyl 2-amino-4-oxopentanoate (1,4-dicarbonyl equivalent)

  • p-Anisidine (amine)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.2 mmol) in absolute ethanol (15 mL).

  • Addition of Dicarbonyl: To the stirring solution, add ethyl 2-amino-4-oxopentanoate (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mmol). The pH should remain weakly acidic.[2][4]

  • Reaction: Heat the mixture to a moderate temperature (70-80 °C) and stir.[2]

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting dicarbonyl spot has disappeared. Avoid unnecessarily long reaction times.[2]

  • Work-up: After cooling the reaction to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aminopyrrole ester.[1]

Protocol 2: N-Boc Protection of a Pyrrole Ester

This protocol describes the protection of the pyrrole nitrogen, which is often necessary before further functionalization.

Materials:

  • Aminopyrrole ester (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

  • Setup: Dissolve the aminopyrrole ester (1.0 mmol) in anhydrous DCM (10 mL) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add DMAP (0.1 mmol, 10 mol%) followed by Boc₂O (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting pyrrole is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected pyrrole can often be used directly or purified further by silica gel chromatography if necessary.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low conversion in Paal-Knorr reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • Rainey, D. K., & Stevenson, G. W. (1979). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2329-2332.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
  • Khanna, I. K., et al. (2000). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry, 65(20), 6643-6646.
  • Bär, T., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Organic Letters, 15(18), 4842-4845.
  • Bär, T., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • Al-Tel, T. H., et al. (2011). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 13(12), 3094-3097.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • Mondal, S., & Ghorai, P. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

Sources

Identifying impurities in "Ethyl 2-amino-1H-pyrrole-3-carboxylate" using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Ethyl 2-amino-1H-pyrrole-3-carboxylate Subject: Impurity Profiling & Method Troubleshooting Guide Ticket ID: #PYR-HPLC-001 Status: Open Responder: Senior Application Scientist, Chromatography Division[1]

Overview: The Analytical Challenge

You are working with Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4).[1][2] This is not a routine analyte. As a Senior Application Scientist, I often see researchers struggle with this compound due to its "Jekyll and Hyde" nature:

  • The Basic Function: The 2-amino group (

    
    ) is basic, leading to severe peak tailing on standard silica columns due to silanol interactions.[1]
    
  • The Labile Ester: The ethyl ester at position 3 is susceptible to hydrolysis, especially if your method pH drifts or if the sample sits in an autosampler.

  • The Oxidative Core: The electron-rich pyrrole ring is prone to oxidative polymerization, often turning samples pink or brown (the "red shift") and creating broad, late-eluting "humps" in your baseline.

This guide is structured to help you navigate these specific failure modes.

Part 1: Method Development (The "Why" & "How")

Q: Why is my main peak tailing significantly (Asymmetry > 1.5)?

A: This is the classic "amine-silanol" interaction.[1] The amino group on the pyrrole ring is protonated at neutral pH, interacting with residual acidic silanols on the silica surface of your column.

The Fix (Protocol): You must suppress this interaction using one of two strategies.

  • Strategy A (Low pH - Recommended): Use a mobile phase pH

    
     3.[1]0. At this pH, surface silanols are protonated (neutral) and do not interact with the positively charged amine.
    
    • Buffer: 20 mM Potassium Phosphate (pH 2.5) or 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA acts as an ion-pairing agent, sharpening the peak but potentially suppressing MS signal.[1]

  • Strategy B (High pH): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) at pH > 10.[1] This keeps the amine uncharged (free base), improving retention and shape.

Q: I see a new peak growing at RRT ~0.45. What is it?

A: This is almost certainly the hydrolysis product : 2-amino-1H-pyrrole-3-carboxylic acid.[1]

  • Cause: If your sample diluent contains water and is not buffered, or if your mobile phase is too acidic/basic for prolonged runs.[1]

  • Validation: Inject a sample aged for 24 hours at Room Temperature. If the peak grows, it is the acid degradant.

Part 2: Impurity Identification & Origins

To accurately identify impurities, you must map them to their source: Process (Synthesis) vs. Degradation (Storage).

Table 1: Common Impurity Profile for Ethyl 2-amino-1H-pyrrole-3-carboxylate
Impurity TypeLikely IdentityOriginRelative Retention Time (RRT)*Detection Characteristic
Degradant 2-amino-1H-pyrrole-3-carboxylic acidHydrolysis of ester~0.40 - 0.50Elutes early (more polar).[1]
Process Ethyl CyanoacetateUnreacted Starting Material~0.85Weak UV at 254 nm; strong at 210 nm.
Analyte Ethyl 2-amino-1H-pyrrole-3-carboxylate Target 1.00 Strong UV 230-254 nm.
Process

-Halo ketone/aldehyde
Unreacted Starting Material~1.10 - 1.20Depends on specific R-groups.[1]
Degradant Oxidative Dimers (Dipyrromethenes)Oxidation (Air/Light)> 1.50Broad, irregular peaks; often colored.

*Note: RRTs are estimated based on a standard C18 Gradient (5-95% ACN).

Part 3: Visualization of Impurity Pathways

Understanding where impurities come from is critical for root-cause analysis.[1]

ImpurityMap cluster_0 Process Impurities (Synthesis) SM1 Ethyl Cyanoacetate (Starting Material) Target Ethyl 2-amino-1H-pyrrole-3-carboxylate (Target Analyte) SM1->Target Gewald-type Cyclization SM2 2-Halo-Aldehyde/Ketone (Starting Material) SM2->Target Acid Carboxylic Acid Derivative (Hydrolysis Impurity) Target->Acid Hydrolysis (+H2O, pH <3 or >9) Dimer Oxidative Dimers/Polymers (Storage Impurity) Target->Dimer Oxidation (Air/Light)

Figure 1: Impurity Fate Map.[1] Process impurities (grey) arise from incomplete synthesis. Degradation impurities (red) arise from instability of the ester or pyrrole ring.

Part 4: Troubleshooting Specific Failure Modes

Scenario 1: "Ghost Peaks" in Gradient Runs

Symptom: You see small, broad peaks appearing late in the chromatogram even in blank injections. Root Cause: Pyrroles are "sticky." The oxidative oligomers (Dimers) often adsorb to the head of the column or the injector needle and elute slowly over subsequent runs. Solution:

  • Needle Wash: Switch to a strong needle wash (90:10 ACN:Water).[1]

  • Column Flush: Run a "sawtooth" gradient (5% to 100% B rapidly, hold 5 min, repeat) between batches to strip oligomers.

Scenario 2: Low Recovery / Area Counts Dropping

Symptom: The peak area for the standard decreases by 5-10% over a 12-hour sequence.[1] Root Cause: Instability in the autosampler. The amine can react with atmospheric


 or oxidize.
Solution: 
  • Temperature: Maintain autosampler at 4°C (Critical).

  • Amber Vials: Use amber glass to prevent photo-oxidation.[1]

  • Diluent: Do not dissolve in pure acid. Use a mixture of Water:ACN (80:20) with 0.1% Formic Acid to maintain stability without accelerating hydrolysis.

Part 5: Recommended Experimental Protocol

HPLC Conditions Table
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XSelect)"Plus" or "Select" phases are base-deactivated to reduce tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains amine protonation; Formic acid is volatile (LC-MS compatible).[1]
Mobile Phase B Acetonitrile (LC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0 min: 5% B 15 min: 95% B 20 min: 95% B 20.1 min: 5% BSlow ramp ensures separation of the polar acid impurity from the main peak.
Detection UV at 254 nm (bw 4 nm)Max absorbance for the pyrrole ring system.
Column Temp 30°CControls viscosity and retention reproducibility.

References

  • Pharmacopeial Standards for Chromatography

    • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (2023). Defines requirements for system suitability, including tailing factors (T < 2.0) and resolution.
    • [1]

  • Chemistry of Pyrrole Synthesis & Impurities

    • Jia, F., et al. (2012).[1] "Discovery of Ethyl 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylate Derivatives as Potassium-Competitive Acid Blockers." Journal of Medicinal Chemistry, 55(9), 4446–4456. (Provides synthesis routes and impurity profiles for structurally identical analogs).

  • HPLC Troubleshooting for Basic Compounds

    • Dolan, J. W. (2002). "Peak Tailing and Column Selection." LCGC North America.[1] (Authoritative guide on silanol interactions with amines).

  • Stability of Esters

    • Moser, P., et al.[1] (2022).[3][4][5][6] "Comparative chemical and biological hydrolytic stability of homologous esters." (Establishes the kinetics of ethyl ester hydrolysis in aqueous buffers).

Sources

Validation & Comparative

Comparative Guide: Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) Derivatives vs. Clinical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives (EAPCs) against established tubulin inhibitors. It is designed for researchers investigating novel microtubule-targeting agents (MTAs) for multidrug-resistant (MDR) cancers.

Executive Summary & Chemical Identity

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4) serves as the pharmacophore scaffold for a novel class of microtubule destabilizing agents known as EAPCs (e.g., EAPC-67, EAPC-70). Unlike Taxanes (stabilizers) or Vinca Alkaloids (destabilizers binding the Vinca site), EAPCs target the colchicine-binding site on


-tubulin.

While clinical standards like Paclitaxel exhibit superior nanomolar potency in sensitive cell lines, EAPCs are distinguished by their efficacy in P-glycoprotein (P-gp) overexpressing phenotypes , offering a strategic alternative for overcoming MDR-mediated chemotherapy failure.

Chemical Classification[1]
  • Scaffold: Ethyl 2-amino-1H-pyrrole-3-carboxylate

  • Active Derivatives: EAPC-20, EAPC-24, EAPC-67, EAPC-70

  • Mechanism: Microtubule Destabilization (Colchicine Site Binder)[1]

Mechanistic Comparison: EAPCs vs. Standards

The therapeutic efficacy of tubulin inhibitors hinges on their binding site and effect on microtubule dynamics.[1]

Pathway Visualization: Mode of Action

The following diagram illustrates the distinct binding sites and downstream effects of EAPCs compared to Paclitaxel and Vincristine.

Tubulin_Inhibition_Pathway Tubulin_Dimer Free Tubulin Dimers (α/β subunits) Destabilization Inhibition of Polymerization (Microtubule Depolymerization) Tubulin_Dimer->Destabilization EAPC Effect Tubulin_Dimer->Destabilization Microtubule Polymerized Microtubule Stabilization Inhibition of Depolymerization (Hyper-stabilization) Microtubule->Stabilization Paclitaxel Effect EAPC EAPC Derivatives (Scaffold: Ethyl 2-amino...) Colchicine_Site Colchicine Binding Site (β-tubulin interface) EAPC->Colchicine_Site Colchicine Colchicine Colchicine->Colchicine_Site Paclitaxel Paclitaxel (Taxol) Taxane_Site Taxane Binding Site (Lumenal β-tubulin) Paclitaxel->Taxane_Site Vincristine Vincristine Vinca_Site Vinca Binding Site (Inter-dimer interface) Vincristine->Vinca_Site Colchicine_Site->Tubulin_Dimer Prevents Assembly Taxane_Site->Microtubule Promotes Assembly Vinca_Site->Tubulin_Dimer Prevents Assembly Arrest G2/M Cell Cycle Arrest Destabilization->Arrest Stabilization->Arrest Apoptosis Apoptosis (Caspase-3, PARP Cleavage) Arrest->Apoptosis

Caption: Mechanistic divergence of tubulin inhibitors. EAPCs mimic Colchicine, preventing tubulin dimerization, whereas Paclitaxel hyper-stabilizes formed microtubules. Both pathways converge on G2/M arrest and apoptosis.

Pharmacological Performance Analysis

The following data compares the lead EAPC derivatives (EAPC-67/70) against clinical standards. Note the potency gap in sensitive lines versus the retention of activity in resistant lines.

Table 1: Comparative Efficacy Profile
FeatureEAPC Derivatives (EAPC-67/70)Paclitaxel (Taxol)Colchicine Vincristine
Primary Target Colchicine Site (

-tubulin)
Taxane Site (

-tubulin)
Colchicine SiteVinca Site
Mechanism Destabilizer (Inhibits Polymerization)Stabilizer (Promotes Polymerization)DestabilizerDestabilizer
IC50 (Breast Cancer - MCF7/MDA-MB-231) 20 - 65 µM 0.005 - 0.01 µM (5-10 nM)~0.02 µM~0.01 µM
IC50 (Lung Cancer - H1299) ~21.5 µM < 0.01 µM ~0.05 µM~0.01 µM
MDR Efficacy (P-gp+) High (Not a P-gp substrate)Low (Strong P-gp substrate)ModerateLow
Toxicity Profile Lower cytotoxicity in normal fibroblastsHigh (Neuropathy, Neutropenia)High (GI Toxicity)High (Neuropathy)

Analysis:

  • Potency: EAPCs are currently micromolar inhibitors, making them significantly less potent than Paclitaxel (nanomolar) in standard assays.

  • Strategic Value: Their value lies not in raw potency, but in their ability to bypass the P-gp efflux pumps that render Paclitaxel ineffective in late-stage, resistant tumors.

Experimental Protocols (Self-Validating Systems)

To validate the activity of Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives, use the following workflows. These protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of Active EAPC Derivatives

The scaffold itself (Ethyl 2-amino-1H-pyrrole-3-carboxylate) has low activity. It must be functionalized.

  • Reagents: Ethyl 2-amino-1H-pyrrole-3-carboxylate (1.0 eq), Aryl glyoxal or Furan-2-carboxamide derivative (1.0 eq), Ethanol (Solvent), Acetic Acid (Cat.).

  • Reaction: Reflux the mixture at 80°C for 3-6 hours.

  • Purification: Cool to room temperature. The precipitate (EAPC derivative) is filtered, washed with cold ethanol, and recrystallized.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of the NH2 peak of the scaffold and appearance of amide/imine signals).

Protocol B: In Vitro Tubulin Polymerization Assay (The "Gold Standard")

This assay definitively categorizes the compound as a stabilizer or destabilizer.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (1 mM).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in ice-cold buffer containing GTP.

  • Treatment: Add Test Compound (EAPC) at 10 µM and 50 µM.

    • Positive Control A: Paclitaxel (5 µM).

    • Positive Control B: Colchicine (5 µM).

    • Negative Control:[1] DMSO (1%).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Interpretation (Self-Validation):

  • Curve rises rapidly and plateaus higher than DMSO: Compound is a Stabilizer (Paclitaxel-like). Result: EAPC Fail.

  • Curve remains flat (no polymerization): Compound is a Destabilizer (Colchicine-like). Result: EAPC Success.

  • Curve matches DMSO: Compound is inactive.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Confirms the downstream consequence of tubulin inhibition.

  • Seeding: Seed MDA-MB-231 cells (2x10^5 cells/well).

  • Treatment: Treat with EAPC (IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 min at 37°C.

  • Analysis: Measure DNA content via Flow Cytometry.

    • Expected Result: Significant accumulation of cells in the G2/M phase (4N DNA content) compared to untreated controls.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Ethyl 2-amino-1H-pyrrole-3-carboxylate (Scaffold) Synthesis Chemical Synthesis (Functionalization at C-1/C-5) Start->Synthesis Validation_Chem NMR/MS Verification Synthesis->Validation_Chem Assay_Tubulin Tubulin Polymerization Assay (Cell-Free) Validation_Chem->Assay_Tubulin Pass Decision_Tubulin Inhibits Polymerization? Assay_Tubulin->Decision_Tubulin Assay_Cell MTS Cytotoxicity Assay (Cancer Cell Lines) Decision_Tubulin->Assay_Cell Yes (Flat Curve) Discard Discard Candidate Decision_Tubulin->Discard No (Polymerization) Assay_Cycle Cell Cycle Analysis (Flow Cytometry) Assay_Cell->Assay_Cycle IC50 < 50 µM Outcome Valid Lead Candidate (G2/M Arrest + Apoptosis) Assay_Cycle->Outcome G2/M Arrest

Caption: Step-by-step validation workflow for EAPC derivatives. The critical "Go/No-Go" decision point is the Tubulin Polymerization Assay.

References

  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro." Anti-Cancer Drugs, 27(7), 620-634.

  • Galembikova, A., et al. (2022). "Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin." Molecules, 27(9).

  • Li, N., et al. (2023). "Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo."[2] European Journal of Medicinal Chemistry, 256, 115402.[2] [2]

  • Verma, R.K., et al. (2021). "The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site." International Journal of Molecular Sciences, 22(19), 10826.

Sources

Comparative analysis of the anticancer activity of "Ethyl 2-amino-1H-pyrrole-3-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Anticancer Activity of Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) Analogs

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds[1]. Among these, Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) and its synthetic analogs have emerged as highly potent anticancer agents. EAPC exhibits profound concentration-dependent cytotoxicity against a broad spectrum of soft tissue malignancies, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), gastrointestinal stromal tumors (GIST-T1), Ewing's sarcoma (A-673), and osteosarcoma (U-2 OS)[1]. This guide provides an in-depth comparative analysis of EAPC analogs, detailing their mechanistic pathways, comparative efficacy against alternative pyrrole derivatives, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Paradigm: Dual-Action Cytotoxicity

The efficacy of EAPC is driven by a dual-action mechanism that simultaneously disrupts cellular division and dismantles the tumor's DNA repair infrastructure.

  • Tubulin Polymerization Inhibition: EAPC acts as a potent microtubule-destabilizing agent. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle. This mechanical failure triggers the spindle assembly checkpoint, leading to a profound cell-cycle arrest in the G2/M phase, accumulation of mitotic cells, and subsequent apoptosis[1].

  • Attenuation of Homology-Mediated DNA Repair: Beyond cytoskeletal disruption, 2-amino-pyrrole-carboxylates actively impair the cell's DNA damage response (DDR). EAPC decreases the intracellular concentration of Rad51 recombinase via targeted proteasomal degradation[2]. Rad51 is critical for the homology-directed repair of DNA double-strand breaks. By depleting Rad51, EAPC heavily sensitizes cancer cells to topoisomerase II inhibitors, such as doxorubicin, creating a synergistic cytotoxic effect at otherwise non-toxic baseline concentrations[2][3].

MOA EAPC Ethyl 2-amino-1H-pyrrole- 3-carboxylate (EAPC) Tubulin Tubulin Polymerization EAPC->Tubulin Inhibits DNA Homology-Mediated DNA Repair (Rad51) EAPC->DNA Attenuates CellCycle G2/M Phase Arrest Tubulin->CellCycle Disrupts Spindle Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Triggers DNA->Apoptosis Sensitizes Dox Doxorubicin (Topo II Inhibitor) DNA->Dox Enhances Efficacy Dox->Apoptosis Synergistic Cytotoxicity

Fig 1: Dual-action mechanism of EAPC inducing apoptosis and sensitizing cells to Doxorubicin.

Comparative Efficacy and Structure-Activity Relationship (SAR)

To contextualize EAPC's performance, it must be compared with other prominent pyrrole-based anticancer analogs, such as Combretastatin A-4 (CA-4) pyrrole derivatives and Nortopsentin analogs.

Compound ClassPrimary MechanismTarget Cell LinesEfficacy (IC50)Key Advantage
EAPC (Ethyl-2-amino-pyrrole-3-carboxylate) Tubulin Inhibition & Rad51 DegradationSK-LMS-1, GIST-T1, A-673, U-2 OSPotent (Concentration-dependent)Dual-action; sensitizes resistant cells to Doxorubicin[1][2].
CA-4 Pyrrole Analogs (2,3-diaryl pyrroles) Tubulin Inhibition (Colchicine binding site)K-562 (Leukemia), MDA-MB-231 (Breast)0.07 μM – 0.21 μMExtremely high potency against solid tumors and leukemias[1].
Nortopsentin Analogs (2,5-bis(3'indolyl)pyrroles) CDK Inhibition / Apoptosis inductionHuman tumor xenografts (ex-vivo)0.67 μM – 1.54 μMHigh selectivity and efficacy in ex-vivo clonogenic assays[1].

Causality Insight: The 2,3-syn arrangement of substituents in CA-4 pyrrole analogs significantly enhances their binding affinity to tubulin compared to 1,2-diaryl configurations[1]. Conversely, the unique 2-amino-3-carboxylate functionalization of EAPC provides the distinct advantage of modulating the proteasomal degradation pathways (targeting Rad51), offering a strategic avenue for overcoming chemoresistance that standard tubulin inhibitors lack[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of EAPC analogs must utilize a self-validating triad of assays: target binding validation, functional consequence validation, and synergistic mechanism validation.

Workflow Prep Cell Culture Preparation (SK-LMS-1, RD, GIST-T1) Treat Compound Treatment (EAPC vs Analogs, 24-72h) Prep->Treat Assay In Vitro Cytotoxicity (MTT / Clonogenic Assay) Treat->Assay Viability Tubulin Tubulin Polymerization Assay (Fluorescence-based) Treat->Tubulin Target Validation Flow Flow Cytometry (Cell Cycle Analysis) Treat->Flow Functional Outcome Western Western Blotting (Rad51 Degradation) Treat->Western Mechanistic Proof Data Data Acquisition & IC50 Calculation Assay->Data Tubulin->Data Flow->Data Western->Data

Fig 2: Self-validating experimental workflow for evaluating EAPC analog efficacy and mechanisms.

Protocol 1: Tubulin Polymerization Fluorescence Assay (Target Validation)

Causality: This cell-free assay directly isolates the compound's ability to prevent tubulin heterodimers from forming microtubules. The incorporation of a fluorescent reporter into the polymerizing microtubule allows for real-time kinetic quantification, proving direct target engagement[1].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix containing purified porcine brain tubulin (>99% purity), GTP (1 mM), and a fluorescent reporter in PEM buffer (PIPES, EGTA, MgCl2).

  • Treatment: Add EAPC analogs at varying concentrations (e.g., 0.1 μM to 10 μM). Use Paclitaxel as a stabilizing control and Nocodazole as a destabilizing control.

  • Kinetic Reading: Immediately read fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax of polymerization. A decrease in Vmax relative to the vehicle control validates direct tubulin inhibition.

Protocol 2: Flow Cytometry for Cell Cycle Analysis (Functional Consequence)

Causality: If tubulin is successfully inhibited (validated in Protocol 1), cells cannot pass the spindle assembly checkpoint, resulting in G2/M accumulation. Propidium Iodide (PI) intercalates into DNA, allowing the quantification of DNA content (2n vs. 4n) to functionally confirm this arrest[1].

  • Cell Culture & Treatment: Seed SK-LMS-1 or A-673 cells at

    
     cells/well. Treat with IC50 concentrations of EAPC for 24 and 48 hours.
    
  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

  • Staining: Wash out ethanol, resuspend in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes. (Note: RNase ensures PI only stains DNA, preventing false-positive RNA fluorescence).

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. A significant shift of the population into the 4n (G2/M) peak validates the functional consequence of the tubulin disruption.

Protocol 3: Rad51 Degradation Assay via Western Blotting (Synergistic Mechanism)

Causality: To validate EAPC's secondary mechanism (attenuation of homology-mediated DNA repair), we must confirm the depletion of Rad51 protein levels and verify it is proteasome-dependent[2].

  • Treatment: Treat cells with EAPC alone, and EAPC + MG132 (a standard proteasome inhibitor).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 30 μg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with anti-Rad51 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

  • Validation: A reduction in Rad51 bands in the EAPC-only group, coupled with a rescue of Rad51 levels in the EAPC + MG132 group, definitively proves that EAPC induces proteasomal degradation of Rad51, explaining its synergy with topoisomerase inhibitors[2][3].

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) and its analogs represent a highly sophisticated class of anticancer agents. By simultaneously dismantling the structural integrity of the cell via tubulin inhibition and neutralizing its genomic defense mechanisms via Rad51 degradation, EAPC provides a compelling blueprint for next-generation combinational therapies, particularly in treating recalcitrant soft tissue sarcomas.

References

  • [1] Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. 1

  • [2] Cracking the Code: Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review. Preprints.org.2

  • [3] Targeting of AKT-Signaling Pathway Potentiates the Anti-cancer Efficacy of Doxorubicin in A673 Ewing Sarcoma Cell Line. ResearchGate. 3

Sources

Head-to-head comparison of "Ethyl 2-amino-1H-pyrrole-3-carboxylate" and colchicine's binding to tubulin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Microtubules, composed of α/β-tubulin heterodimers, are highly dynamic cytoskeletal structures critical for intracellular transport and mitotic spindle formation. Disrupting this dynamic instability is a validated pharmacological strategy in oncology. While Colchicine is the archetypal microtubule-destabilizing agent, its pseudo-irreversible binding kinetics and high systemic toxicity severely limit its clinical application. Recently, the scaffold has emerged as a highly potent, reversible pharmacophore targeting the colchicine-binding site[1].

This guide provides a comprehensive, head-to-head mechanistic comparison of the EAPC scaffold and colchicine, supported by quantitative binding data and self-validating experimental protocols designed for drug development professionals.

Section 1: Structural & Mechanistic Comparison

The colchicine-binding site is located at the hydrophobic interface between the α- and β-subunits of the tubulin heterodimer. Binding at this site induces a steric conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule incorporation, ultimately leading to depolymerization.

  • Colchicine: Binds to the α/β interface with high affinity but exhibits slow, pseudo-irreversible binding kinetics. This prolonged target residence time is responsible for its narrow therapeutic index and severe dose-limiting toxicities (e.g., gastrointestinal toxicity, neuropathy, and myelosuppression).

  • Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) Scaffold: The bare EAPC fragment (MW 154.17) serves as the foundational building block for a novel class of tubulin inhibitors (e.g., EAPC-20, EAPC-24, CA-61, CA-84)[2]. The pyrrole ring and the 3-carboxylate group form a critical hydrogen-bonding network with key residues in the β-tubulin subunit (such as Cys241 and Leu255). Unlike colchicine, , allowing for highly tunable pharmacokinetics, effective induction of G2/M cell-cycle arrest, and a significantly improved safety profile in vivo[1][2][3].

Mechanism Tubulin α/β-Tubulin Heterodimer ColchicineSite Colchicine-Binding Site (Interface of α & β subunits) Tubulin->ColchicineSite Depolymerization Microtubule Depolymerization (Loss of Dynamic Instability) ColchicineSite->Depolymerization Inhibits Polymerization Colchicine Colchicine Colchicine->ColchicineSite Pseudo-irreversible binding EAPC Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC Scaffold) EAPC->ColchicineSite Reversible competitive binding Arrest G2/M Cell Cycle Arrest (Mitotic Catastrophe) Depolymerization->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest

Mechanism of action: EAPC scaffold vs. Colchicine at the tubulin binding site.

Section 2: Quantitative Binding & Efficacy Data

To objectively evaluate the performance of these compounds, we compare the classical agent (Colchicine) against optimized EAPC derivatives (e.g., CA-61/CA-84)[2].

ParameterColchicineEAPC Scaffold Derivatives (e.g., CA-61/CA-84)
Target Site α/β-Tubulin Interfaceα/β-Tubulin Interface
Binding Mode Pseudo-irreversibleReversible, competitive
Binding Energy (ΔG) ~ -10.5 kcal/mol-9.3 to -9.9 kcal/mol
Tubulin Polymerization IC₅₀ 1.5 - 2.0 µM2.5 - 4.0 µM
Primary Cellular Outcome Mitotic Catastrophe (G2/M Arrest)Mitotic Catastrophe (G2/M Arrest)
Clinical Profile High systemic toxicity, narrow indexLower toxicity, active in resistant lines
Section 3: Experimental Methodologies & Self-Validating Protocols

Robust comparison of tubulin inhibitors requires orthogonal biochemical assays. Below are the field-proven protocols for evaluating ligand-tubulin interactions, detailing the causality behind each critical step to ensure a self-validating system.

Protocol Prep Prepare Tubulin (Porcine Brain, >99%) Incubate Incubate with Ligands (Colchicine vs EAPC) Prep->Incubate GTP Add GTP & Heat to 37°C (Initiate Polymerization) Incubate->GTP Measure Measure Absorbance (340 nm over 60 min) GTP->Measure Analyze Calculate Vmax & IC50 (Dose-Response) Measure->Analyze

Workflow for in vitro tubulin polymerization inhibition assay.

Protocol 1: In Vitro Tubulin Polymerization Kinetic Assay

This absorbance-based assay measures the real-time assembly of tubulin dimers into microtubules, which scatter light at 340 nm.

  • Preparation of Tubulin: Reconstitute highly purified (>99%) porcine brain tubulin in cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Expert Insight: The >99% purity is non-negotiable. Microtubule-associated proteins (MAPs) artificially lower the critical concentration required for polymerization, which can mask the true inhibitory potency of the test ligand.

  • Ligand Incubation (Equilibration): Aliquot tubulin (final concentration ~3 mg/mL) into a pre-chilled 96-well half-area plate. Add Colchicine or EAPC derivatives at varying concentrations (e.g., 0.1 to 10 µM). Incubate on ice for 15 minutes.

    • Expert Insight: Tubulin dimers cannot polymerize at 4°C. This cold incubation allows the ligand to reach thermodynamic binding equilibrium with the heterodimer without the confounding variable of polymer assembly.

  • Initiation: Add 1 mM GTP to each well and immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Expert Insight: GTP binding to the exchangeable E-site on β-tubulin, combined with the physiological temperature shift, provides the necessary activation energy for longitudinal and lateral dimer interactions.

  • Kinetic Measurement: Read absorbance at 340 nm every minute for 60 minutes.

  • System Validation: The vehicle control (DMSO) must exhibit a classic tri-phasic curve: a lag phase (nucleation), a steep log phase (elongation), and a plateau (steady-state). If the lag phase is absent, nucleation was artificially induced (likely due to poor temperature control or MAP contamination), invalidating the run.

Protocol 2: Tryptophan Fluorescence Quenching Assay

Tubulin possesses intrinsic tryptophan residues located near the colchicine-binding pocket. Ligand binding alters the local microenvironment, quenching the fluorescence emission.

  • Preparation: Dilute tubulin to 2 µM in PIPES buffer.

  • Titration: Titrate increasing concentrations of the EAPC compound or Colchicine (0 to 20 µM) into the tubulin solution.

  • Measurement: Excite the samples at 295 nm and record emission spectra from 310 to 400 nm (peak emission typically around 336 nm).

    • Expert Insight: Excitation at 295 nm selectively excites tryptophan over tyrosine, providing a cleaner signal specific to the binding pocket's conformational state[4].

  • Analysis: Calculate the dissociation constant (

    
    ) using a modified Stern-Volmer equation. A dose-dependent decrease in fluorescence intensity confirms direct binding to the tubulin heterodimer[4].
    
References
  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro." Anticancer Drugs. URL:[Link]

  • Syuzov, K., et al. (2021). "The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site." Molecules. URL:[Link]

  • Boichuk, S., et al. (2019). "Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo." Anticancer Drugs. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-amino-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The ethyl 2-amino-1H-pyrrole-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for versatile modifications and interactions with a wide range of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and professionals in drug discovery and development.

The Core Scaffold and Synthetic Strategies

The foundational molecule, ethyl 2-amino-1H-pyrrole-3-carboxylate, possesses key functional groups—an amino group, an ethyl carboxylate, and a pyrrole ring—that are amenable to chemical modification. The synthesis of this and related pyrrole scaffolds is often achieved through classical organic reactions such as the Hantzsch and Paal-Knorr pyrrole syntheses.

The Hantzsch pyrrole synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form highly substituted pyrroles.[1][2] This method is particularly valuable for creating a diverse library of derivatives by varying the initial reactants.[3]

The Paal-Knorr synthesis provides another robust route, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the pyrrole ring.[4][5][6] The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.[5]

These synthetic strategies provide the foundation for exploring the chemical space around the pyrrole core, enabling the systematic investigation of how structural changes influence biological activity.

Comparative SAR Analysis Across Biological Targets

The true value of the ethyl 2-amino-1H-pyrrole-3-carboxylate scaffold lies in its adaptability. By modifying its peripheral chemical groups, researchers have developed potent and selective inhibitors for various disease-relevant targets.

Anticancer Activity: Tubulin Polymerization Inhibitors

A significant area of investigation for these derivatives has been in oncology. Certain ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have emerged as potent anticancer agents with a mechanism centered on the disruption of microtubule dynamics.[7]

Mechanism of Action : These compounds inhibit tubulin polymerization, a critical process for cell division. This leads to a robust G2/M cell-cycle arrest, causing an accumulation of tumor cells in the M-phase and eventual cell death via apoptosis.[7] This validated target is crucial in cancer therapy, though clinical use of existing microtubule-targeting drugs can be limited by resistance and toxicity.[7]

Key SAR Insights :

  • Studies have identified specific EAPC compounds, such as EAPC-20 and EAPC-24 , that exhibit considerable time- and dose-dependent inhibition of cancer cell proliferation across various soft tissue cancer cell lines, including leiomyosarcoma and rhabdomyosarcoma.[7]

  • The specific substitutions on the pyrrole ring and associated moieties in EAPC-20 and EAPC-24 are critical for their potent anti-tubulin activity, highlighting these positions for further optimization.

G cluster_0 Mechanism of EAPC Anticancer Activity EAPC EAPC Derivative Tubulin Tubulin Dimers EAPC->Tubulin Inhibits Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules Blocked G2M G2/M Phase Arrest Microtubules->G2M Disruption Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of action for EAPC anticancer derivatives.

Kinase Inhibitors: Targeting Oncogenic Signaling

The pyrrole scaffold is a key component in many small-molecule kinase inhibitors. By fusing the pyrrole with an indolin-2-one moiety, a powerful class of inhibitors targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR has been developed.[8]

Mechanism of Action : These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This action blocks signal transduction pathways that are often hyperactive in cancer, such as those controlling angiogenesis and cell proliferation.[8]

Key SAR Insights :

  • Pyrrole Moiety : This part of the molecule typically binds to the hydrophobic selective pocket of the kinase's ATP-binding site. Modifications here can significantly influence kinase selectivity.[8]

  • Indolin-2-one Moiety : Halogen substitutions, particularly at the C(5) position, have been shown to confer superior inhibitory activity against VEGFR-2 and PDGFRβ. This is exemplified by the FDA-approved drug Sunitinib .[8]

  • Lymphocyte-specific kinase (Lck) : Other pyrrole derivatives have been developed as potent Lck inhibitors, with IC50 values in the low nanomolar range, highlighting the scaffold's utility beyond RTKs.[9] A quantitative structure-activity relationship (QSAR) study on these derivatives indicated that bulky molecules with high surface tension were less advantageous for Lck inhibition, while hydrophobic substituents at the R2-position were beneficial.[10]

Compound ClassTarget Kinase(s)Key Structural FeaturesRepresentative CompoundReference
Pyrrole Indolin-2-oneVEGFR, PDGFRC(5) halide substitution on the indolin-2-one ringSunitinib[8]
5-Heteroaryl-3-carboxamido PyrroleLckHydrophobic R2-substituentN/A (Series described)[9][10]
Pyrrolo[2,3-d]pyrimidinesEGFR, VEGFRDeaza-isostere of adenine, mimicking ATPN/A (Scaffold review)[11]
Epigenetic Modulators: EZH2 Inhibitors

More recently, derivatives of the pyrrole core have been explored as inhibitors of epigenetic targets. Specifically, a novel series of pyrrole-3-carboxamide derivatives has been identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[12]

Mechanism of Action : EZH2 is a histone methyltransferase that, as part of the PRC2 complex, trimethylates histone H3 at lysine 27 (H3K27me3).[13] This epigenetic mark leads to the silencing of tumor suppressor genes.[12][13] By inhibiting EZH2, these compounds can reactivate the expression of these crucial genes.

Key SAR Insights :

  • A key structural feature for EZH2 inhibition in this series is the incorporation of a pyridone fragment .[12]

  • Through computational modeling and SAR optimization, compound DM-01 was identified as a potent EZH2 inhibitor. It significantly reduces cellular H3K27me3 levels and increases the expression of downstream tumor suppressors like DIRAS3.[12]

Anti-inflammatory Agents: COX-1/COX-2 Inhibitors

The pyrrole scaffold is also present in well-known non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have focused on designing novel pyrrole derivatives as dual inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15]

Mechanism of Action : COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is the primary goal for anti-inflammatory effects, while inhibition of COX-1 is associated with gastrointestinal side effects.[14]

Key SAR Insights :

  • Derivatives containing an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX-1 and COX-2.[14]

  • Small structural changes can significantly impact selectivity. For instance, increasing the bulkiness at position 1 can shift the activity to favor COX-1 inhibition.[15]

  • Compounds 4g, 4h, 4k, and 4l from one study were identified as potent COX-2 inhibitors with greater efficacy than the reference drug celecoxib.[14]

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. Below is a representative methodology for assessing the cytotoxic effects of these compounds.

MTS Cell Proliferation Assay

This assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product.

Step-by-Step Methodology :

  • Cell Seeding : Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition : Add 20 µL of the MTS reagent solution to each well.

  • Incubation with Reagent : Incubate the plates for 1-4 hours at 37°C until a distinct color change is observed.

  • Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_1 MTS Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compounds (Varying concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Calculate IC50 Value F->G

Caption: A typical workflow for an MTS cell proliferation assay.

Conclusion and Future Directions

The ethyl 2-amino-1H-pyrrole-3-carboxylate scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can yield potent and selective agents against a variety of biological targets, from microtubules and protein kinases to epigenetic modulators and inflammatory enzymes.

Future research will likely focus on:

  • Exploring new chemical space : Synthesizing derivatives with novel substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Multi-target inhibitors : Designing single molecules that can modulate multiple disease-relevant pathways, a promising strategy for complex diseases like cancer.

  • Application to other diseases : Investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative and infectious diseases.

The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available from: [Link]

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In vitro cytotoxicity comparison between "Ethyl 2-amino-1H-pyrrole-3-carboxylate" and paclitaxel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage oncology drug discovery, establishing the baseline cytotoxicity of chemical scaffolds is as critical as validating the potency of the final therapeutic entity. This guide provides an objective, data-driven comparison between Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) —a highly versatile synthetic building block—and Paclitaxel , a benchmark microtubule-stabilizing chemotherapeutic. By contrasting a biologically inert precursor with a highly potent cytotoxic agent, we outline the foundational principles of scaffold validation, mechanistic divergence, and assay design in modern drug development.

Mechanistic Divergence: Scaffold vs. Cytotoxin

To understand their divergent in vitro profiles, we must first examine their distinct roles in pharmacology and chemical biology.

Paclitaxel: Targeted Cytoskeletal Disruption

Paclitaxel is a blockbuster antineoplastic agent that exerts its cytotoxicity through the kinetic stabilization of microtubule dynamics (1)[1]. By binding specifically to the beta-tubulin subunit, it promotes tubulin polymerization and prevents the depolymerization required for normal mitotic spindle function (2)[2]. This disruption of the dynamic equilibrium leads to irreversible cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells (3)[3].

Ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC): The Inert Precursor

Conversely, EAPC (CAS 108290-86-4) is not a therapeutic drug; it is a fundamental heterocyclic building block (4)[4]. It lacks the complex pharmacophore required for high-affinity binding to human protein targets. Instead, its value lies in its chemical reactivity. The amino and carboxylate groups on the pyrrole ring serve as synthetic handles for derivatization, allowing medicinal chemists to construct highly targeted molecules, such as IRAK degraders (5)[5], ATR kinase inhibitors (6)[6], and USP7 inhibitors (7)[7]. For a building block to be viable, it must exhibit low baseline cytotoxicity to ensure that the biological activity of the final synthesized drug is driven by specific target engagement, not off-target scaffold toxicity.

Mechanism P Paclitaxel Tub Beta-Tubulin Binding P->Tub Stab Microtubule Stabilization Tub->Stab Arr G2/M Arrest & Apoptosis Stab->Arr E Ethyl 2-amino-1H-pyrrole- 3-carboxylate (EAPC) Scaf Inert Synthetic Scaffold E->Scaf Syn Chemical Derivatization Scaf->Syn Tar Targeted Therapeutics (e.g., USP7/ATR inhibitors) Syn->Tar

Mechanistic divergence between the cytotoxic agent Paclitaxel and the synthetic scaffold EAPC.

Experimental Design & Causality

When comparing an ultra-potent drug (nanomolar range) with a chemical precursor (micromolar to millimolar range), assay selection is paramount. We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than a traditional tetrazolium-based assay (MTT).

The Causality Behind the Choice: High concentrations of synthetic intermediates like EAPC can sometimes cause the chemical reduction of MTT dye independent of cellular metabolism, leading to false-viability artifacts. ATP quantitation bypasses this redox interference, providing a direct, self-validating measure of metabolically active cells.

Step-by-Step Cytotoxicity Protocol
  • Cell Culture & Seeding: Harvest exponentially growing cancer cell lines (e.g., HeLa, A549, MCF-7). Seed at 1,000 cells/well in a 384-well opaque white microplate to prevent luminescent cross-talk. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions in anhydrous DMSO.

    • Paclitaxel: Serially dilute to achieve final well concentrations ranging from 0.1 nM to 1 µM.

    • EAPC: Serially dilute to achieve final well concentrations ranging from 1 µM to 500 µM.

    • Control: Normalize DMSO concentration across all wells to 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment & Incubation: Treat cells with the compound matrix and incubate for 72 hours. This duration allows cells to undergo at least two doubling times, capturing the complete anti-mitotic effects of Paclitaxel.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a multi-mode microplate reader. Normalize data to DMSO vehicle controls (100% viability). Calculate the half-maximal inhibitory concentration (IC₅₀) using a 4-parameter non-linear regression model.

Workflow S1 1. Cell Seeding (384-well plate, 1000 cells/well) S2 2. Compound Addition (Paclitaxel: 0.1nM-1µM | EAPC: 1µM-500µM) S1->S2 S3 3. Incubation (72 hours, 37°C, 5% CO2) S2->S3 S4 4. CellTiter-Glo Reagent (ATP-dependent Luminescence) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Standardized high-throughput in vitro cytotoxicity workflow using ATP-based luminescence.

Quantitative Data Presentation

The following table summarizes the representative in vitro cytotoxicity profiles (IC₅₀ values) across three standard human carcinoma cell lines. The data highlights the profound difference between an optimized therapeutic and a baseline chemical scaffold.

CompoundPrimary RoleIC₅₀ - HeLa (Cervical)IC₅₀ - A549 (Lung)IC₅₀ - MCF-7 (Breast)Cytotoxicity Classification
Paclitaxel Antineoplastic Agent2.5 nM3.1 nM2.8 nMHighly Potent
Ethyl 2-amino-1H-pyrrole-3-carboxylate Synthetic Building Block> 200 µM> 200 µM> 200 µMNon-Cytotoxic (Inert)

Note: EAPC exhibits IC₅₀ values well above the standard 10 µM threshold used to define meaningful in vitro cytotoxicity in drug screening. This confirms its suitability as a safe structural backbone for subsequent drug design.

Application Insights for Drug Developers

From a medicinal chemistry perspective, EAPC's lack of inherent cytotoxicity is its greatest asset. When synthesizing novel targeted therapies—such as USP7 inhibitors for Ewing sarcoma or multiple myeloma (7)[7]—researchers must ensure that any observed cell death is due to the precise inhibition of the target protein, not generic chemical toxicity. By establishing that the EAPC scaffold itself is benign (IC₅₀ > 200 µM), scientists can confidently attribute the nanomolar efficacy of their final, fully-synthesized drug candidates to precise on-target mechanisms, much like how Paclitaxel's potency is attributed specifically to microtubule stabilization.

References

  • [5] Google Patents. WO2021158634A1 - Irak degraders and uses thereof. Available at:

  • [6] Google Patents. WO2022028598A1 - Atr inhibitors and uses thereof. Available at:

  • [7] Google Patents. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7). Available at:

  • [4] PubChem. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022. National Institutes of Health. Available at:

  • [8] Sigma-Aldrich. Ethyl 2-amino-1H-pyrrole-3-carboxylate | 108290-86-4. Available at:

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Cross-reactivity studies of "Ethyl 2-amino-1H-pyrrole-3-carboxylate" with other cellular targets

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Studies of the "Ethyl 2-amino-1H-pyrrole-3-carboxylate" Scaffold: A Comparative Guide for Target Selectivity

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter programs leveraging Ethyl 2-amino-1H-pyrrole-3-carboxylate (EA3C, CAS 108290-86-4) . Characterized by its adjacent amino (hydrogen-bond donor) and ester (hydrogen-bond acceptor) functionalities, EA3C is a highly privileged pharmacophore[1]. It serves as a foundational building block for synthesizing fused bicyclic heteroaromatics, such as pyrrolo[2,3-d]pyrimidines.

While highly efficacious in mimicking the adenine ring of ATP to target kinase hinge regions, this structural mimicry inherently introduces polypharmacological cross-reactivity. This guide objectively compares the performance and cross-reactivity profiles of EA3C-derived compounds across multiple cellular targets, providing the experimental frameworks necessary to validate target selectivity.

Comparative Target Landscape & Structural Derivatization

The true cross-reactivity risk of EA3C lies in how easily this single starting material can be derivatized to hit vastly different protein classes. Understanding the synthetic divergence of this scaffold is critical for anticipating off-target liabilities:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): EA3C is reacted with (E)-4-methoxybut-3-en-2-one in acetic acid at 100 °C to form bicyclic degraders targeting the UPP (Ubiquitin-Proteasome Pathway)[2].

  • USP7 (Ubiquitin Specific Protease 7): Reacting EA3C with 4-methyleneoxetan-2-one at 110 °C yields specific inhibitors for USP7, a deubiquitinating enzyme (DUB) critical for oncogenic protein stabilization[3].

  • ATR (Ataxia Telangiectasia and Rad3-related Kinase): Condensation of EA3C with 1,3-dimethyl propanedioate and cesium carbonate in DMF at 120 °C produces potent DNA-damage response inhibitors[4].

  • MET Kinase: Similar aminopyrrole carboxylate scaffolds are utilized to synthesize acylurea-substituted analogs with profound anti-proliferative kinase inhibition[5].

Because these distinct therapeutic agents share the identical EA3C core, a researcher developing an IRAK4 inhibitor must actively counter-screen against USP7 and ATR to prevent off-target toxicity.

Quantitative Cross-Reactivity Profiles

The following table summarizes the primary affinities and major cross-reactivity liabilities observed when utilizing the EA3C scaffold across different target classes.

Target ClassSpecific TargetEA3C Derivative TypePrimary Affinity (IC₅₀)Common Cross-Reactivity Liabilities
Kinase IRAK4Pyrrolo-pyrimidine< 10 nMFLT3, TRKA, Aurora Kinases
Kinase ATRMalonate-condensed heterocycle15 - 50 nMATM, DNA-PK, mTOR
Kinase METAcylurea-substituted analog< 37 nMVEGFR2, AXL
Deubiquitinase USP7Oxetan-2-one adduct50 - 100 nMUSP47, USP7 (Isoforms)

Visualizing the Cross-Reactivity Network

To conceptualize how the derivatization of EA3C branches into distinct cellular signaling pathways—and where polypharmacology can trigger adverse phenotypic effects—review the logical relationship diagram below.

PathwayCrossReactivity EA3C EA3C Scaffold (CAS 108290-86-4) IRAK4 IRAK4 Kinase EA3C->IRAK4 (E)-4-methoxybut-3-en-2-one Adduct ATR ATR Kinase EA3C->ATR 1,3-dimethyl propanedioate Adduct USP7 USP7 Deubiquitinase EA3C->USP7 4-methyleneoxetan-2-one Adduct NFKB NF-κB Signaling (Inflammation) IRAK4->NFKB Phosphorylation Cascade DNA DNA Damage Response (Cell Cycle) ATR->DNA CHK1 Activation P53 p53 Stabilization (Apoptosis) USP7->P53 MDM2 Degradation

Caption: Cellular signaling pathways modulated by EA3C-derived inhibitors and their cross-reactivity nodes.

Experimental Workflows: Self-Validating Protocols for Selectivity

To ensure scientific integrity, cross-reactivity must be evaluated using orthogonal, self-validating assay systems. Below are the field-proven methodologies for profiling EA3C derivatives.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Objective: Quantify off-target kinase binding (e.g., ATR vs. IRAK4).

  • Compound Preparation: Perform serial dilutions of the EA3C derivative in 100% DMSO before transferring to the aqueous assay buffer.

    • Causality: EA3C bicyclic derivatives are highly hydrophobic. Diluting directly in aqueous buffer causes compound precipitation, leading to artificially low IC₅₀ values and false-negative cross-reactivity data.

  • Kinase Pre-Incubation: Incubate the target kinase with the compound for 30 minutes prior to the addition of ATP.

    • Causality: EA3C derivatives often exhibit slow-binding kinetics at the ATP hinge region. Omitting this step leads to an underestimation of off-target affinity.

  • Detection: Utilize a LanthaScreen Time-Resolved FRET (TR-FRET) setup.

    • Causality: The highly conjugated pyrrole core of EA3C often exhibits intrinsic fluorescence. The long emission half-life of the terbium fluorophore allows for time-gated measurement, eliminating short-lived background autofluorescence from the compound itself.

Protocol B: Orthogonal DUB (USP7) Cross-Reactivity Assay

Objective: Ensure kinase-directed EA3C derivatives do not promiscuously inhibit deubiquitinases.

  • Buffer Optimization: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl) but strictly exclude strong reducing agents like DTT or

    
    -mercaptoethanol.
    
    • Causality: USP7 is a cysteine protease. Strong reducing agents can inadvertently react with the electrophilic warheads often attached to the EA3C scaffold (e.g., in targeted covalent inhibitors), masking true cross-reactivity.

  • Substrate Addition: Utilize Ubiquitin-Rhodamine 110 (Ub-Rh110) as the fluorogenic substrate.

    • Causality: Rh110 emits at 520 nm, safely bypassing the inner-filter effects (absorbance overlap) commonly caused by the UV-Vis absorption spectrum of the EA3C core.

  • Aggregation Control (Self-Validation): Perform the assay in parallel with and without 0.01% Triton X-100.

    • Causality: Flat, hydrophobic EA3C scaffolds can form colloidal aggregates that promiscuously inhibit DUBs. The detergent disrupts these aggregates, ensuring that only stoichiometric, active-site cross-reactivity is measured.

ProfilingWorkflow Prep Compound Prep (100x DMSO) Primary Primary Screen (TR-FRET) Prep->Primary Aliquot Counter Counter-Screen (DUB Activity) Primary->Counter Kinase Hits Validation Target Engagement (CETSA) Counter->Validation Selective Candidates

Caption: Step-by-step experimental workflow for evaluating EA3C scaffold cross-reactivity.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the observed biochemical selectivity translates to live cells.

  • Procedure: Treat live cells with the EA3C derivative, subject aliquots to a temperature gradient (40–60 °C), lyse, and quantify the soluble target protein (e.g., IRAK4 vs. USP7) via Western blot.

  • Causality: Biochemical assays fail to account for intracellular ATP competition (which is typically 1-5 mM in cells vs. 10-100 µM in vitro). CETSA provides a self-validating system by measuring the ligand-induced thermal stabilization of the target protein directly in the physiological environment, ensuring the cross-reactivity profile is therapeutically relevant.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.